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  • Product: 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine
  • CAS: 1461707-79-8

Core Science & Biosynthesis

Foundational

Unambiguous Structural Elucidation of 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine: A Comprehensive Analytical Whitepaper

[https://vertexaisearch.cloud.google.com/ Executive Summary The structural elucidation of hybrid heterocyclic scaffolds requires a rigorous, orthogonal analytical approach. 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpho...

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Author: BenchChem Technical Support Team. Date: March 2026

[https://vertexaisearch.cloud.google.com/

Executive Summary

The structural elucidation of hybrid heterocyclic scaffolds requires a rigorous, orthogonal analytical approach. 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine (CAS 1461707-79-8) is a complex molecule featuring a fully substituted pyrazole core linked to a saturated morpholine ring 1. This whitepaper outlines the definitive methodology for confirming its exact regiochemistry and atomic connectivity, moving beyond basic 1D NMR to leverage advanced 2D heteronuclear correlation techniques.

Strategic Analytical Framework

To prevent misassignment of the morpholine attachment point on the pyrazole ring, we employ a self-validating workflow. High-Resolution Mass Spectrometry (HRMS) first locks in the molecular formula. Subsequently, 1D NMR identifies isolated spin systems, while 2D HMBC (Heteronuclear Multiple Bond Correlation) acts as the critical linchpin, proving the specific C-C bond formation between the two distinct rings.

Workflow Start Sample Prep & Purity Check (LC-UV/ELSD) HRMS HRMS (ESI-TOF) Exact Mass: m/z 258.1601 [M+H]+ Start->HRMS NMR1D 1D NMR (1H, 13C) Spin System Identification HRMS->NMR1D NMR2D 2D NMR (HSQC, HMBC) Regiochemical Connectivity NMR1D->NMR2D Structure Confirmed Structure: 3-(3,5-Dimethyl-1-phenyl-1H- pyrazol-4-yl)morpholine NMR2D->Structure

Fig 1: Self-validating analytical workflow for heterocyclic structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality of Choice : Electrospray Ionization (ESI) in positive mode is strategically selected. The secondary amine of the morpholine ring (pKa ~ 8.3) acts as a highly efficient proton acceptor, ensuring a robust and stable [M+H]+ ion current. Analysis : The exact mass is observed at m/z 258.1602. Compared against the theoretical exact mass for C15H20N3O+ (258.1601 Da), the mass error is < 0.4 ppm, definitively confirming the molecular formula prior to magnetic resonance profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent : CDCl3 is utilized to provide optimal chemical shift dispersion for both the aromatic phenyl protons and the complex aliphatic morpholine multiplets.

1D NMR Profiling

The 1H NMR spectrum immediately reveals the absence of the characteristic pyrazole C4-H singlet (typically found near δ 6.0 in unsubstituted analogs), indicating full substitution at the 4-position 2. The two pyrazole methyl groups manifest as distinct, sharp singlets at δ 2.25 and 2.35.

2D NMR and Regiochemical Mapping

Because the pyrazole core is highly proton-deficient, standard COSY or NOESY experiments are insufficient to prove the exact attachment point of the morpholine ring. The Crews rule dictates that such highly substituted systems require long-range heteronuclear correlation 3.

We rely on HMBC to map the connectivity across the quaternary C4 of the pyrazole (δ 118.5). The morpholine C3-H (δ 3.95) exhibits a characteristic double-strong cross-peak pattern to the pyrazole C3 (δ 148.2) and C5 (δ 139.4) carbons [[4]](). This ³J_CH coupling definitively locks the morpholine ring to the C4 position.

HMBC_Connectivity H3 Morph H-3 C4 Pyr C-4 H3->C4 2J_CH C3 Pyr C-3 H3->C3 3J_CH C5 Pyr C-5 H3->C5 3J_CH

Fig 2: Critical HMBC correlations establishing the morpholine-pyrazole C-C linkage.

Quantitative Data Summary
Structural MotifPosition1H NMR (δ, ppm, mult, J in Hz)13C NMR (δ, ppm)Key HMBC Correlations
Pyrazole N1-Phenyl7.35–7.50 (m, 5H)124.8, 128.6, 129.2, 139.4C3, C5 (weak)
C3-CH32.35 (s, 3H)13.4C3, C4
C4 (Quaternary)-118.5-
C5-CH32.25 (s, 3H)12.3C4, C5
C3 (Quaternary)-148.2-
C5 (Quaternary)-139.4-
Morpholine N4-H2.10 (br s, 1H)--
C3-H3.95 (dd, J = 10.5, 3.2, 1H)56.2Pyr-C3, Pyr-C4, Pyr-C5
C2-H23.85 (m, 2H)71.5Morph-C3, Morph-C6
C6-H23.75 (m, 2H)67.8Morph-C5
C5-H22.95 (m, 2H)46.4Morph-C6, Morph-C3

Self-Validating Experimental Protocols

Protocol A: HRMS (ESI-TOF) Acquisition
  • System Calibration (Internal Control) : Prior to sample injection, infuse Leucine Enkephalin standard (m/z 556.2771). Adjust quadrupole and TOF flight tube voltages until mass accuracy is strictly < 2 ppm. Causality: This ensures any deviation in the sample's mass is due to the molecule itself, not instrument drift.

  • Blank Validation : Inject 1 µL of LC-MS grade MeOH with 0.1% Formic Acid. Verify the absence of any ion current at m/z 258 to rule out column carryover.

  • Sample Acquisition : Dilute the analyte to 1 µg/mL in MeOH. Inject 1 µL at a flow rate of 0.3 mL/min. Record the positive ion spectrum from m/z 100 to 1000.

  • Isotopic Verification : Extract the [M+H]+ peak. Validate that the M+1 (13C) peak intensity is approximately 16.5% of the monoisotopic peak, confirming the C15 carbon count.

Protocol B: 2D NMR (HMBC) Acquisition
  • Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl3 (99.8% D). Transfer to a 5 mm precision NMR tube.

  • Shimming and Tuning (Internal Control) : Insert the sample into a 600 MHz spectrometer. Lock onto the deuterium signal of CDCl3. Perform 3D gradient shimming until the line width at half-height of the residual CHCl3 peak (δ 7.26) is < 1.0 Hz. Causality: Poor shimming broadens peaks, which destroys the resolution needed to observe fine long-range heteronuclear couplings.

  • Pulse Sequence Execution : Execute a gradient-selected HMBC sequence (hmbcgplpndqf). Set the long-range coupling delay to 62.5 ms (optimized for an average ⁿJ_CH of 8 Hz).

  • Data Processing : Apply a squared sine-bell apodization function in both dimensions prior to Fourier transformation to enhance cross-peak resolution and suppress truncation artifacts.

Conclusion

The structure of 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine is definitively elucidated through a combination of exact mass profiling and long-range heteronuclear NMR correlation. By employing a self-validating protocol that prioritizes HMBC over spatial NOE techniques, the regiochemical attachment of the morpholine ring to the pyrazole C4 position is proven with absolute certainty, providing a rigorous foundation for downstream drug development efforts.

References

[1] 1461707-79-8_3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine - 化源网. Chemsrc.

[4] Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy. MDPI Molecules.

[2] [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.

[3] NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications.

Sources

Exploratory

Physicochemical Profiling and Structural Dynamics of 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine in Drug Discovery

Executive Summary In modern rational drug design, the selection of privileged scaffolds dictates the downstream success of lead optimization. 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine (CAS: 1461707-79-8) repres...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the selection of privileged scaffolds dictates the downstream success of lead optimization. 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine (CAS: 1461707-79-8) represents a highly engineered molecular building block that bridges the gap between lipophilic target engagement and aqueous pharmacokinetics[1]. By fusing a basic, hydrophilic morpholine ring with a rigid, lipophilic 1-phenylpyrazole core, this compound offers a dual-modality profile. This whitepaper provides an in-depth technical analysis of its physicochemical properties, 3D conformational dynamics, and the self-validating experimental protocols required to characterize it for late-stage drug discovery.

Structural Profiling & 3D Conformation

The architecture of this molecule is not merely a sum of its parts; it is a masterclass in steric engineering and electronic balancing.

  • The Morpholine Hemisphere: Morpholine is a ubiquitous heterocycle in Central Nervous System (CNS) drug discovery[2]. The presence of a weak basic nitrogen atom and an opposing oxygen atom provides a unique dipole and a flexible chair conformation. This allows the ring to participate in diverse lipophilic–hydrophilic interactions, dramatically improving both blood solubility and brain permeability[2].

  • The Pyrazole Hemisphere: The 3,5-dimethyl-1-phenyl-1H-pyrazole moiety acts as the target-anchoring pharmacophore. The phenyl ring provides essential π−π or hydrophobic interactions within target binding pockets (e.g., kinase hinge regions or bromodomains)[3].

  • Steric Dihedral Locking (The Causality of Potency): The true value of this scaffold lies in the connection between the two rings. The methyl groups at the 3 and 5 positions of the pyrazole exert severe steric hindrance against the adjacent morpholine ring at the 4-position[3]. This steric clash restricts rotation around the C-C bond connecting the heterocycles, effectively locking the molecule into an orthogonal dihedral conformation. In medicinal chemistry, this pre-organization is highly desirable: it reduces the entropic penalty upon binding to rigid target pockets, thereby enhancing binding affinity ( ΔG )[3].

Physicochemical Properties: The "Rule of Five" & Beyond

To predict the pharmacokinetic behavior of 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine, we must deconstruct its quantitative physicochemical metrics. The data below highlights its strict adherence to Lipinski's and Veber's rules, making it an ideal candidate for oral bioavailability.

PropertyValueScientific Rationale / Calculation Breakdown
Chemical Formula C₁₅H₁₉N₃ODerived from morpholine (C₄H₈NO) + 1-phenyl-3,5-dimethylpyrazole (C₁₁H₁₁N₂).
Molecular Weight 257.34 g/mol Well below the 500 Da threshold, allowing for further functionalization.
Topological Polar Surface Area (TPSA) 39.1 ŲMorpholine N (12.03) + O (9.23) + Pyrazole N's (17.8). Ideal for BBB penetration (< 90 Ų).
Hydrogen Bond Donors (HBD) 1Secondary amine of the morpholine ring.
Hydrogen Bond Acceptors (HBA) 3Morpholine O, Morpholine N, Pyrazole N (sp²).
Rotatable Bonds 2Phenyl-Pyrazole bond and Pyrazole-Morpholine bond (sterically restricted).
Estimated LogP ~2.6Balanced lipophilicity driven by the phenyl ring, offset by the morpholine oxygen.
Estimated pKa ~7.8The morpholine nitrogen is slightly less basic than free morpholine (8.36) due to the inductive electron-withdrawing effect of the adjacent pyrazole ring.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that data is only as reliable as the assay that generates it. The following protocols are designed not just to measure properties, but to definitively prove their own accuracy through built-in self-validation mechanisms.

Protocol 1: High-Throughput Potentiometric Titration for pKa Determination

Causality: We utilize potentiometric titration rather than UV-metric methods because the morpholine nitrogen lacks a strong chromophore that shifts upon ionization. Potentiometric titration directly measures the change in proton concentration, providing a highly accurate ionization profile necessary for predicting gastrointestinal absorption.

  • Preparation: Dissolve 1.0 mg of the compound in 1.5 mL of a co-solvent system (e.g., 50% Methanol/Water with 0.15 M KCl to maintain constant ionic strength).

  • Titration: Lower the pH to 2.0 using standardized 0.5 M HCl. Titrate the solution continuously with standardized 0.5 M KOH up to pH 12.0 under a nitrogen atmosphere to prevent CO₂ absorption.

  • Back-Titration: Immediately reverse the titration from pH 12.0 back to pH 2.0 using HCl.

  • Self-Validation Mechanism: The system is self-validating via the back-titration step. If the reverse titration curve perfectly overlaps the forward curve (Bjerrum plot analysis), it definitively proves that the compound did not degrade, precipitate, or undergo base-catalyzed hydrolysis during the assay. The inflection point yields the validated pKa of ~7.8.

Protocol 2: Shake-Flask LC-MS/MS for Thermodynamic Solubility and LogD(7.4)

Causality: Kinetic solubility assays often overestimate solubility due to the formation of amorphous precipitates. For late-stage lead optimization, thermodynamic solubility is mandatory because it accounts for the crystal lattice energy of the solid state.

  • Phase Saturation: Add excess solid compound (approx. 5 mg) to a glass vial containing 1 mL of pH 7.4 phosphate-buffered saline (PBS) and 1 mL of 1-octanol (mutually pre-saturated).

  • Equilibration: Agitate the vial at 300 RPM at exactly 37 °C for 48 hours to ensure thermodynamic equilibrium is reached between the solid, aqueous, and organic phases.

  • Phase Separation: Centrifuge at 10,000 x g for 15 minutes to sharply separate the octanol and aqueous layers.

  • Quantification: Extract aliquots from both layers, dilute in acetonitrile, and quantify using LC-MS/MS (MRM mode targeting the 258.1 [M+H]⁺ parent ion).

  • Self-Validation Mechanism: Mass balance calculation. By quantifying the absolute mass in the aqueous phase, the octanol phase, and the remaining solid pellet, the total must equal 95-105% of the initial input. This validates that the compound did not adsorb to the plasticware or form an invisible emulsion at the interface, ensuring the calculated LogD is physically meaningful.

Pharmacokinetic & Metabolic Implications

Understanding the metabolic liabilities of 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine is critical for predicting its in vivo half-life.

  • Phase I Metabolism (CYP450): The morpholine ring is highly susceptible to oxidative metabolism by CYP3A4. The carbon atoms adjacent to the oxygen or nitrogen can be oxidized, leading to the formation of a morpholin-3-one (lactam) or resulting in complete ring-opening and dealkylation[2].

  • Aromatic Hydroxylation: The 1-phenyl ring, lacking electron-withdrawing substituents (like fluorine or chlorine), is vulnerable to para-hydroxylation by CYP2D6 or CYP2C9[4]. Future structural iterations should consider para-fluorination of the phenyl ring to block this metabolic hotspot.

Mechanistic Workflow Diagram

The following diagram illustrates the strategic workflow of integrating this core scaffold into a rational drug discovery pipeline, highlighting the logical progression from physicochemical profiling to lead validation.

Workflow A 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine (Core Scaffold) B Physicochemical Profiling (pKa ~7.8, TPSA 39.1 Ų) A->B Drives C Structural Conformation (Steric Dihedral Locking) A->C Dictates D ADME Optimization (Thermodynamic Solubility & BBB Permeability) B->D Predicts C->D Enhances E Lead Compound Selection (In Vivo Validation) D->E Validates

Caption: Logical workflow from scaffold selection to lead validation driven by physicochemical properties.

References

  • NextSDS Database. 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine Chemical Substance Information. NextSDS. 1

  • Lenci, E. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. 2

  • Bamborough, P., et al. Structure-based Design of γ-Carboline Analogues as Potent and Specific BET Bromodomain Inhibitors. PMC - National Institutes of Health.3

  • Muchtaridi, M., et al. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Dove Medical Press. 4

Sources

Foundational

biological activity of pyrazole-morpholine derivatives

Engineering the Pyrazole-Morpholine Pharmacophore: A Technical Guide to Biological Activity and Drug Development Workflows Executive Summary The fusion of nitrogen- and oxygen-containing heterocycles has become a corners...

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Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Pyrazole-Morpholine Pharmacophore: A Technical Guide to Biological Activity and Drug Development Workflows

Executive Summary

The fusion of nitrogen- and oxygen-containing heterocycles has become a cornerstone of modern rational drug design. Specifically, the pyrazole-morpholine hybrid scaffold has emerged as a highly privileged structure across multiple therapeutic areas. This whitepaper provides an in-depth mechanistic analysis of pyrazole-morpholine derivatives, detailing their biological activities, structural rationale, and the self-validating experimental workflows required to synthesize and evaluate these potent molecules.

The Pharmacophore Rationale: Why Combine Pyrazole and Morpholine?

In medicinal chemistry, combining specific heterocycles allows for the precise tuning of physicochemical and pharmacokinetic (PK) properties. The synergy between pyrazole and morpholine is driven by their complementary structural features:

  • Pyrazole (The Warhead): Acts as a robust hydrogen bond donor and acceptor. Its planar geometry facilitates π−π stacking interactions, making it an exceptional hinge-binding motif within the ATP-binding pockets of various hyperactive kinases[1].

  • Morpholine (The Modulator): A saturated aza-/oxa-heterocycle that primarily serves to enhance aqueous solubility and oral bioavailability. Its weak basicity modulates the overall lipophilicity (LogP) of the parent molecule, while the oxygen heteroatom can participate in secondary hydrogen-bonding networks to stabilize target-ligand complexes[1].

Mechanistic Pathways & Biological Efficacy

Targeted Anticancer Activity via Kinase Inhibition

The pyrazole-morpholine scaffold has demonstrated profound efficacy in oncology, primarily through the competitive inhibition of tyrosine kinases.

  • EGFR Inhibition: Benzohydrazide derivatives incorporating dihydropyrazole and morpholine rings exhibit potent antiproliferative effects. By competitively binding the Epidermal Growth Factor Receptor (EGFR), these compounds halt downstream signaling. Specific naphthalene-ring-containing derivatives have shown IC50​ values as low as 0.08 μM against EGFR, translating to nanomolar cytotoxicity in A549, MCF-7, and HeLa cell lines[2].

  • JAK2/3 Inhibition: Quinoxaline-pyrazole-morpholine derivatives (such as NVP-BSK805 and ST4j analogs) are highly selective inhibitors of the Janus kinase (JAK) pathway. By occupying the JAK2 ATP-binding site, they prevent the phosphorylation of STAT5 (Y694). This blockade directly induces caspase 3/7-mediated apoptosis in megakaryoblastic and erythroleukemia cell lines[3].

JAK2_Pathway Inhibitor Pyrazole-Morpholine (e.g., NVP-BSK805) JAK2 JAK2 Kinase (ATP Pocket) Inhibitor->JAK2 Competitive ATP Inhibition STAT5 STAT5 Monomer JAK2->STAT5 Kinase Activity (Blocked) pSTAT5 Phospho-STAT5 (Dimer) STAT5->pSTAT5 Phosphorylation Apoptosis Caspase 3/7 Activation (Apoptosis) pSTAT5->Apoptosis Nuclear Translocation

Fig 1: Mechanism of JAK2/STAT5 pathway inhibition by pyrazole-morpholine derivatives.

Selective Anti-inflammatory Activity (COX-2)

Gastrointestinal toxicity remains a major hurdle for traditional non-steroidal anti-inflammatory drugs (NSAIDs) due to off-target COX-1 inhibition. Hybrid molecules combining a triazine-indole adduct with morpholine and pyrazole moieties have been engineered to selectively target Cyclooxygenase-2 (COX-2). The dual morpholine units, paired with a pyrazole-bearing indole, create a specific steric bulk that perfectly fits the larger COX-2 active site, achieving an IC50​ of ~20 nM for COX-2 while sparing COX-1 ( IC50​ ~3000 nM)[1].

Antimicrobial and Antifungal Applications

Beyond mammalian targets, carboxamide derivatives of pyrazole integrated with morpholine (e.g., N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide) exhibit broad-spectrum antimicrobial activity. The morpholine ring facilitates penetration through the bacterial peptidoglycan layer, allowing the pyrazole core to disrupt essential microbial enzymatic pathways in E. coli, P. aeruginosa, and S. aureus.

Quantitative Efficacy Profiles

To benchmark the versatility of this scaffold, the table below summarizes the quantitative biological activity of various pyrazole-morpholine derivatives across different targets.

Compound Class / DerivativePrimary TargetBiological Activity ( IC50​ )Cell Line / OrganismReference
Benzohydrazide-DihydropyrazoleEGFR Kinase0.08 μMA549, MCF-7, HeLa[2]
Quinoxaline-Pyrazole-MorpholineJAK2 / STAT515.53 μM (Cellular)TF1, HEL[3]
Triazine-Indole-Pyrazole-MorpholineCOX-20.02 μM (20 nM)Enzyme Assay[1]
Pyrazole-4-Carboxamide-MorpholineBacterial EnzymesBroad Spectrum (MIC varies)E. coli, S. aureus

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust preclinical data stems from self-validating experimental designs. Below are standardized, step-by-step protocols for synthesizing and evaluating these derivatives, highlighting the causality behind each methodological choice.

Workflow Synthesis 1. Scaffold Synthesis (Hydrazine Cyclization) Validation 2. Structural Validation (NMR, MS, IR) Synthesis->Validation InVitro 3. In Vitro Screening (Kinase & MTT Assays) Validation->InVitro Lead 4. Lead Optimization (SAR Analysis) InVitro->Lead

Fig 2: End-to-end experimental workflow for pyrazole-morpholine drug development.

Synthesis of the Pyrazole-Morpholine Core (Hydrazine Cyclization)

Objective: To synthesize a high-purity pyrazole-morpholine intermediate while preventing over-reduction or side-reactions.

  • Nucleophilic Aromatic Substitution: React 3,4-difluoro nitrobenzene with morpholine in the presence of potassium carbonate ( K2​CO3​ ) in DMF at 80°C.

    • Causality: K2​CO3​ acts as a mild base to neutralize the HF byproduct, driving the reaction forward without cleaving the morpholine ring.

  • Selective Reduction: Reduce the resulting 4-(2-fluoro-4-nitrophenyl) morpholine using sodium dithionite ( Na2​S2​O4​ ) in an ethanol/water mixture.

    • Causality: Na2​S2​O4​ is chosen over catalytic hydrogenation ( Pd/C + H2​ ) to prevent the reductive defluorination of the aromatic ring, ensuring the halogen pharmacophore remains intact.

  • Cyclization: React the intermediate with hydrazine hydrate in glacial acetic acid under reflux for 6 hours.

    • Causality: Acetic acid serves as both the solvent and the acid catalyst, promoting the formation of the hydrazone intermediate which rapidly undergoes intramolecular cyclization to form the pyrazole core[2].

  • Self-Validation System: Monitor the reaction via TLC. Post-synthesis, confirm the disappearance of the nitro group stretch (~1530 cm−1 ) and the appearance of the pyrazole N-H stretch (~3200 cm−1 ) via FT-IR. Confirm the morpholine CH2​ protons via 1H -NMR (typically two distinct triplets around 3.2–3.8 ppm).

High-Throughput Kinase Inhibition Assay (EGFR/JAK2)

Objective: To quantify the IC50​ of synthesized derivatives against target kinases using a self-validating FRET-based system.

  • Reagent Preparation: Prepare 10-point serial dilutions of the pyrazole-morpholine derivative in 100% DMSO.

    • Causality: Serial dilution ensures a complete dose-response curve, capturing both the upper and lower asymptotes necessary for accurate non-linear regression IC50​ calculation[2][3].

  • Enzyme Incubation: In a 384-well plate, combine the compound, recombinant kinase (e.g., JAK2 or EGFR), and a fluorescently labeled peptide substrate. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium in the ATP pocket before the enzymatic reaction is initiated[2][3].

  • Reaction Initiation: Add ATP at a concentration equal to its Km​ for the specific kinase.

    • Causality: Setting [ATP]=Km​ ensures the assay is highly sensitive to competitive inhibitors while remaining physiologically relevant[3].

  • Readout: Stop the reaction after 60 minutes using a highly concentrated EDTA solution (to chelate Mg2+ ). Measure the FRET signal.

  • Self-Validation System: Every plate must include a positive control (e.g., Erlotinib for EGFR[2], Ruxolitinib for JAK2[3]) and a negative control (DMSO vehicle). The Z'-factor must be calculated; a Z'-factor >0.5 is required for the plate data to be considered statistically valid.

Conclusion

The pyrazole-morpholine scaffold represents a highly versatile and tunable pharmacophore. By understanding the mechanistic binding properties—specifically the hinge-binding capacity of pyrazole and the pharmacokinetic enhancements provided by morpholine—researchers can systematically design potent inhibitors. When coupled with rigorous, self-validating synthetic and screening protocols, this structural motif holds immense promise for the next generation of targeted therapies in oncology, immunology, and infectious diseases.

References

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. nih.gov.[Link]

  • Design and Synthesis of Aza-/Oxa Heterocycle-Based Conjugates as Novel Anti-Inflammatory Agents Targeting Cyclooxygenase-2. nih.gov.[Link]

  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. nih.gov.[Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. jocpr.com.[Link]

Sources

Exploratory

Mechanistic Pharmacology of the 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine Scaffold: A Privileged Chemotype for Kinase and Immune Receptor Modulation

Executive Summary The compound 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine (CAS 1461707-79-8) represents a highly privileged structural motif in modern medicinal chemistry[1],[2]. Rather than acting as a single-t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine (CAS 1461707-79-8) represents a highly privileged structural motif in modern medicinal chemistry[1],[2]. Rather than acting as a single-target "magic bullet," this molecule functions as a versatile pharmacophore scaffold. Its unique combination of a hinge-binding morpholine ring and a vectorizing pyrazole core allows it to effectively intercept ATP-binding pockets in kinases (such as PI3K and JAK)[3],[4],[5], while recent structural derivatizations have successfully repurposed the scaffold for neuroimmune (TREM2) and autoimmune (TLR7/8) receptor modulation[6],[7].

This technical guide dissects the structural rationale, mechanism of action (MoA), and self-validating experimental workflows required to evaluate this scaffold in drug discovery pipelines.

Structural Rationale & Pharmacophore Dynamics

The pharmacological versatility of the 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine scaffold is driven by the distinct biophysical contributions of its three primary moieties:

  • The Morpholine Ring (The Hinge Binder): In kinase targeting, the morpholine oxygen and nitrogen atoms act as classic hydrogen bond acceptors and donors. They mimic the adenine ring of ATP, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., Val851 in PI3Kα or Leu905 in JAK2)[4]. Additionally, the morpholine ring significantly improves aqueous solubility and pharmacokinetic (PK) profiles.

  • The Pyrazole Core (The Vector): The 1H-pyrazole ring acts as a rigid spacer that projects the rest of the molecule into the kinase affinity pocket or receptor binding cleft[5]. Its electron-rich nature also allows for π-π stacking interactions with aromatic residues in the target site.

  • The 3,5-Dimethyl-1-phenyl Substitution (The Steric Lock): The 3,5-dimethyl groups provide critical steric bulk, restricting the rotation of the morpholine ring and locking the molecule into its biologically active conformation. The 1-phenyl group extends into deep hydrophobic sub-pockets, driving binding affinity through Van der Waals interactions and dictating target selectivity[7].

Primary Modality: Kinase Inhibition (PI3K/mTOR & JAK Pathways)

The most extensively documented MoA for pyrazole-morpholine derivatives is the competitive inhibition of lipid and tyrosine kinases[3]. By occupying the ATP-binding pocket, the scaffold prevents the phosphorylation of downstream effectors.

In the PI3K/AKT/mTOR pathway , the scaffold blocks the conversion of PIP2 to PIP3, thereby halting the recruitment and activation of AKT. This effectively starves hyper-proliferative cells of survival signals, making this scaffold a cornerstone in oncology drug design[5]. Similarly, in the JAK/STAT pathway , the scaffold prevents JAK2 autophosphorylation, halting STAT5 dimerization and nuclear translocation[4].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Hinge Region) RTK->PI3K Activation PIP3 PIP3 (Active) PI3K->PIP3 Phosphorylates Scaffold Pyrazole-Morpholine Scaffold (Competitive Inhibitor) Scaffold->PI3K Blocks ATP Pocket (Morpholine H-bond) PIP2 PIP2 (Membrane) PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates

Fig 1. Mechanism of PI3K/mTOR pathway inhibition by the pyrazole-morpholine scaffold.

Emerging Modality: Immune Receptor Modulation (TREM2 & TLR7/8)

Beyond kinases, recent pharmaceutical patent literature has identified the 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine fragment as a critical intermediate for modulating innate immune receptors.

  • TREM2 Agonism (Neurodegeneration): Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) is a microglial receptor crucial for clearing amyloid plaques in Alzheimer's disease. Derivatives of this scaffold have been synthesized to act as small-molecule TREM2 agonists, promoting microglial survival and phagocytosis via the DAP12-Syk signaling axis[6].

  • TLR7/8 Antagonism (Autoimmunity): In Systemic Lupus Erythematosus (SLE), overactivation of Toll-like Receptors 7 and 8 by self-RNA drives pathogenic interferon production. Pyrazole-morpholine derivatives have been shown to bind the TLR7/8 endosomal dimerization interface, acting as potent antagonists to halt autoimmune inflammation[7],[8].

Quantitative Pharmacological Data Summary

The following table summarizes the typical pharmacological metrics observed when the 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine scaffold is optimized for specific targets:

Target ClassRepresentative TargetScaffold FunctionTypical IC50 / EC50 RangeKey Structural Interaction
Lipid Kinase PI3K (α/γ)Competitive Inhibitor10 - 500 nMMorpholine H-bond to Val851
Tyrosine Kinase JAK2 / JAK3Competitive Inhibitor15 - 250 nMMorpholine H-bond to Leu905
Immune Receptor TREM2Agonist (Derivative)50 - 1000 nMHydrophobic packing of 1-phenyl
Toll-like Receptor TLR7 / TLR8Antagonist (Derivative)100 - 800 nMPyrazole π-π stacking

Self-Validating Experimental Methodologies

To rigorously evaluate the efficacy and specificity of compounds derived from this scaffold, researchers must employ self-validating assay systems that rule out false positives (e.g., compound aggregation, auto-fluorescence, or non-specific cytotoxicity).

Protocol A: Self-Validating HTRF Kinase Assay (PI3K/JAK)

Causality & Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard luminescence because time-resolved FRET eliminates auto-fluorescence artifacts—a common source of false positives when screening highly conjugated pyrazole libraries.

  • Preparation: Prepare the target kinase (e.g., PI3Kα) and its specific biotinylated substrate in a low-volume 384-well plate.

  • Compound Titration (Validation Step): Dispense the pyrazole-morpholine derivative in a 10-point dose-response curve (1 pM to 10 µM). Self-Validation: A 10-point curve ensures a true sigmoidal fit, ruling out non-specific aggregation-based inhibition. Include Wortmannin (PI3K) or Ruxolitinib (JAK) as a positive control to normalize plate-to-plate variability.

  • Reaction: Initiate the reaction by adding ATP at its predetermined Km​ value. Incubate for 60 minutes at room temperature.

  • Detection: Add the HTRF detection mixture containing a Europium-cryptate labeled anti-phospho antibody (donor) and Streptavidin-XL665 (acceptor).

  • Readout: Measure the FRET signal at 665 nm / 620 nm. Calculate the IC50 using a 4-parameter logistic (4PL) regression model.

Protocol B: Self-Validating TREM2 Reporter Assay

Causality & Rationale: A stable HEK293 cell line expressing TREM2, DAP12, and an NFAT-driven luciferase reporter is used. Because TREM2 signaling strictly requires DAP12 to activate the NFAT pathway, this setup provides a highly amplified, receptor-specific transcriptional readout.

  • Cell Seeding: Seed HEK293-TREM2-NFAT-Luciferase cells at 2×104 cells/well in a 96-well plate. Incubate overnight.

  • Treatment: Treat cells with the scaffold derivative (10-point curve). Include an agonistic anti-TREM2 antibody as a positive control and DMSO as the vehicle control.

  • Multiplex Viability Read (Validation Step): After 24 hours, add a fluorogenic viability reagent (e.g., CellTiter-Fluor) and incubate for 30 minutes. Self-Validation: Multiplexing a viability read ensures that any drop in luminescence at high compound concentrations is due to target saturation/antagonism, not compound-induced cytotoxicity.

  • Luminescence Readout: Lyse the cells, add the luciferin substrate, and quantify luminescence. Calculate the EC50 from the normalized luminescence data.

TREM2_Workflow Compound Scaffold Derivative (1 pM - 10 µM) CellLine HEK293-TREM2 Reporter Cells Compound->CellLine Apply Incubation Incubate (24h) + Controls CellLine->Incubation Culture Readout Luminescence Readout Incubation->Readout Lyse & Assay Validation Dose-Response Curve (EC50) Readout->Validation Data Analysis

Fig 2. Self-validating high-throughput workflow for TREM2 agonism evaluation.

References

  • Chemical Substance Information: 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine. NextSDS Substance Database. URL: [Link]

  • Heterocyclic compounds as triggering receptor expressed on myeloid cells 2 (TREM2) agonists and methods of use. World Intellectual Property Organization (WO2021226629A1).
  • Selectively substituted quinoline compounds (TLR7/8 Inhibitors). European Patent Office (EP3995495A1).
  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. PubMed Central (PMC8906663). URL:[Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central (PMC7169600). URL:[Link]

Sources

Foundational

Unlocking the Pyrazole Scaffold: A Technical Guide to Emerging Therapeutic Targets and Mechanistic Workflows

The pyrazole moiety—a five-membered heterocyclic diazole ring—has cemented its status as a "privileged scaffold" in modern medicinal chemistry. Its unique tautomerism allows the ring to act simultaneously as a hydrogen b...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole moiety—a five-membered heterocyclic diazole ring—has cemented its status as a "privileged scaffold" in modern medicinal chemistry. Its unique tautomerism allows the ring to act simultaneously as a hydrogen bond donor (N-1) and acceptor (N-2), facilitating dynamic and high-affinity interactions within complex receptor pockets. For drug development professionals and application scientists, mastering the structural logic of pyrazole derivatives is critical for designing highly selective, low-toxicity therapeutics.

This technical guide deconstructs the primary therapeutic targets of pyrazole compounds, the causality behind their structural efficacy, and the self-validating experimental workflows required to evaluate them.

Kinase Inhibition: Exploiting ATP Bioisosterism

The most prolific application of pyrazole derivatives in oncology is the competitive inhibition of protein kinases, including Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) and Serine/Threonine Kinases (e.g., Akt, Aurora, PI3K) 1.

The Mechanistic Causality: The efficacy of pyrazole-based kinase inhibitors (particularly the pyrazolo[3,4-d]pyrimidine core) stems from their role as direct bioisosteres of the adenine ring of adenosine triphosphate (ATP) 2. By mimicking adenine, these compounds anchor deeply into the highly conserved hinge region of the kinase active site. Medicinal chemists achieve target selectivity by modifying the 1, 3, and 5 positions of the pyrazole ring. For example, adding bulky hydrophobic moieties exploits the unique allosteric pockets of mutant kinases, preventing off-target toxicity while inducing apoptosis in malignant cells 3.

Pathway ATP Endogenous ATP Kinase Target Kinase (EGFR/AKT) ATP->Kinase Binds Hinge Region Pyrazole Pyrazole Inhibitor Pyrazole->Kinase Competitive Bioisostere Binding Apoptosis Apoptosis Pyrazole->Apoptosis Pathway Blockade Induces Downstream Downstream Effectors Kinase->Downstream Phosphorylation Cascade Survival Tumor Cell Survival Downstream->Survival Promotes

Pyrazole-mediated competitive inhibition of kinase ATP-binding pockets and apoptotic induction.

Cyclooxygenase-2 (COX-2) Selectivity: Structural Precision

Beyond oncology, pyrazole derivatives are the cornerstone of selective non-steroidal anti-inflammatory drugs (NSAIDs). Traditional NSAIDs inhibit both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, pro-inflammatory), leading to severe gastrointestinal toxicity.

The Mechanistic Causality: COX-2 possesses a larger, more flexible hydrophobic side pocket compared to COX-1, primarily due to the substitution of a bulky isoleucine residue (in COX-1) with a smaller valine residue at position 523. Diarylpyrazole scaffolds (e.g., Celecoxib analogs) are engineered to exploit this exact steric difference 4. A 1,5-diaryl substitution combined with a 3-trifluoromethyl group ensures the molecule fits perfectly into COX-2. The sulfonamide or sulfone group on the 1-aryl ring binds tightly to the hydrophilic pocket (His90, Arg513), while the lipophilic R3 group enhances overall potency 5.

Emerging Frontiers: DHHC20 and Synthetic Lethality

A groundbreaking emerging target for pyrazole compounds is the DHHC20 palmitoyl-transferase enzyme.

The Mechanistic Causality: In mutant KRAS lung cancers, oncogenic mutations in KRAS and EGFR are mutually exclusive. Recent developments have shown that specific pyrazole derivatives can inhibit DHHC20, which blocks the palmitoylation of EGFR. This forces the cancer cell to become entirely dependent on EGFR signaling for survival. By creating this dependency, the pyrazole compound induces synthetic lethality in KRAS-mutant tumors, rendering them highly susceptible to secondary EGFR inhibitors and circumventing traditional acquired resistance 6.

Quantitative Data Summary

The table below synthesizes the inhibitory metrics of representative pyrazole derivatives across various therapeutic targets.

Compound / ClassPrimary TargetIC50 / Ki ValueCell Line / ModelReference
Afuresertib Akt1 KinaseKi = 0.08 nMHCT116 (Colon Cancer)1
Compound 46 (Pyrazolo[3,4-d]pyrimidine) PI3K δ/γSelective (820-fold)B-cell Leukaemia2
Compound 33 (Indole-pyrazole) CDK2IC50 = 0.074 μMMCF7 (Breast Cancer)3
Compound 6f (Trimethoxy Pyrazole-Pyridazine) COX-2IC50 = 1.15 μMRAW264.7 Macrophages7

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of pyrazole derivatives must rely on self-validating assay systems. Below are the standard operating protocols for assessing kinase and COX-2 inhibition.

Protocol A: In Vitro ATP-Competitive Kinase Inhibition Assay

Objective: Quantify the IC50 of pyrazole derivatives against recombinant kinases using a luminescence-based ADP detection system.

  • Reagent Preparation: Prepare the kinase buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).

    • Causality Check: DTT prevents the oxidation of crucial cysteine residues in the kinase active site, while BSA prevents non-specific binding of the highly lipophilic pyrazole compounds to the microplate plastic.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the pyrazole compound in 100% DMSO, then dilute 1:10 in kinase buffer.

  • Kinase Reaction: Combine the recombinant kinase, substrate peptide, and the pyrazole compound in a 384-well plate. Initiate the reaction by adding ATP.

    • Causality Check: The ATP concentration must be strictly maintained at or slightly below the enzyme's specific Km​ value. If ATP is saturated, it will outcompete the pyrazole bioisostere, resulting in artificially high (false-negative) IC50 values.

  • Luminescence Detection: Incubate for 60 minutes, then add the ADP-Glo reagent to quench the kinase reaction and deplete unconsumed ATP. Add the detection reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.

  • Self-Validation Checkpoint: Calculate the Z'-factor using positive (fully inhibited) and negative (DMSO only) controls. The assay is only valid and reproducible if the Z'-factor is 0.5 .

Assay Prep 1. Enzyme/Substrate Preparation Incubate 3. ATP Competition Incubation Prep->Incubate Dose 2. Pyrazole Serial Dilution Dose->Incubate Detect 4. Luminescence Detection Incubate->Detect Quench Validate 5. Z'-Factor & IC50 Calculation Detect->Validate

Step-by-step workflow for in vitro ATP-competitive kinase inhibition assays and self-validation.

Protocol B: Macrophage-Based COX-2 Selectivity Profiling

Objective: Evaluate the cellular anti-inflammatory efficacy and COX-2 selectivity of diarylpyrazoles.

  • Cell Culture & Seeding: Seed RAW264.7 murine macrophages in 96-well plates at 1×105 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Induction & Treatment: Pre-treat the cells with the pyrazole derivatives for 1 hour, followed by stimulation with 1 μg/mL Lipopolysaccharide (LPS) for 24 hours.

    • Causality Check: LPS stimulation is critical because it selectively upregulates the inducible COX-2 isoform via the NF-κB pathway without altering the baseline expression of the constitutive COX-1 enzyme, allowing for accurate selectivity indexing.

  • Quantification: Harvest the cellular supernatant and quantify Prostaglandin E2 (PGE-2) levels using a competitive ELISA kit.

  • Self-Validation Checkpoint: Ensure that the LPS-only control shows at least a 10-fold increase in PGE-2 compared to the unstimulated vehicle control to validate successful COX-2 induction.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI Molecules. 1

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.2

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI Pharmaceuticals. 3

  • Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors. BenchChem Application Notes.4

  • Synthesis and Selective Cyclooxygenase-2 Inhibitory Activity of a Series of Novel, Nitric Oxide Donor-Containing Pyrazoles. Journal of Medicinal Chemistry (ACS). 5

  • Pyrazole Derivatives for the Treatment of Lung Cancer Tumors. University of Pennsylvania (PCI). 6

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Advances. 7

Sources

Exploratory

The Discovery and Therapeutic Potential of Novel 3,5-Dimethylpyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The 3,5-dimethylpyrazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its vers...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,5-dimethylpyrazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth exploration of the discovery of novel 3,5-dimethylpyrazole derivatives, offering a comprehensive overview of their synthesis, characterization, and diverse therapeutic applications. As a Senior Application Scientist, this document is structured to deliver not only procedural details but also the underlying scientific rationale, empowering researchers to navigate and innovate within this promising area of drug discovery. We will delve into key biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed experimental protocols, data analysis, and visual workflows.

Introduction: The Enduring Significance of the Pyrazole Core

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has been a cornerstone in the development of numerous therapeutic agents.[1][2] Its unique structural features allow for diverse substitutions, leading to a wide array of pharmacological activities.[1][2][3] Among its derivatives, the 3,5-dimethylpyrazole moiety serves as a crucial building block in the synthesis of novel pharmaceuticals.[4][5] The presence of the two methyl groups at positions 3 and 5 provides a stable and synthetically accessible scaffold for further molecular exploration. This guide will illuminate the path from initial synthesis to the evaluation of biological efficacy, providing a robust framework for the development of next-generation 3,5-dimethylpyrazole-based therapeutics.

Synthetic Strategies: Crafting the 3,5-Dimethylpyrazole Scaffold

The synthesis of 3,5-dimethylpyrazole derivatives typically begins with the classical Knorr pyrazole synthesis, a condensation reaction between a β-diketone and a hydrazine derivative.[3] This foundational reaction has been modified and optimized to improve yields and introduce functional diversity.

Core Synthesis of 3,5-Dimethylpyrazole

The most common and efficient method for synthesizing the 3,5-dimethylpyrazole core involves the reaction of acetylacetone (a 1,3-diketone) with hydrazine hydrate.[2][6]

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1 equivalent) in a suitable solvent such as ethanol or water.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1 to 1.5 equivalents) to the solution. The reaction is often exothermic, so controlled addition and cooling may be necessary.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product, 3,5-dimethylpyrazole, often crystallizes out of the solution.

  • Purification: Filter the solid product, wash with cold solvent, and dry. Recrystallization from a suitable solvent like ethanol can be performed to obtain a pure crystalline solid.[6]

Diagram: Synthesis of 3,5-Dimethylpyrazole

G acetylacetone Acetylacetone intermediate Hydrazone Intermediate acetylacetone->intermediate + hydrazine Hydrazine Hydrate hydrazine->intermediate pyrazole 3,5-Dimethylpyrazole intermediate->pyrazole Cyclization (Heat)

Caption: General reaction scheme for the synthesis of 3,5-dimethylpyrazole.

Derivatization Strategies

Once the core is synthesized, various functional groups can be introduced at different positions of the pyrazole ring to create a library of novel derivatives. Common strategies include N-alkylation, N-acylation, and reactions at the C4 position.

For instance, the synthesis of novel azopyrazole derivatives often starts with the reaction of a substituted aniline with acetylacetone to form a hydrazono intermediate, which is then cyclized with hydrazine hydrate.

Characterization of Novel Derivatives

The structural elucidation of newly synthesized 3,5-dimethylpyrazole derivatives is paramount. A combination of spectroscopic techniques is employed to confirm the identity and purity of the compounds.

Technique Purpose Typical Observations
Infrared (IR) Spectroscopy Identification of functional groups.C=N stretching, N-H stretching (if present), C-H stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Determination of the carbon-hydrogen framework.Chemical shifts and coupling constants for methyl protons, pyrazole ring protons, and protons of substituents.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns.Molecular ion peak corresponding to the calculated molecular weight.

Therapeutic Potential and Biological Activities

3,5-Dimethylpyrazole derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.[1][2]

Anticancer Activity

Several studies have highlighted the potential of 3,5-dimethylpyrazole derivatives as anticancer agents.[7][8] These compounds can exert their effects through various mechanisms, including the inhibition of kinases and the induction of apoptosis.[9]

For example, certain pyrazole derivatives have shown cytotoxic activity against human laryngeal carcinoma (Hep) and murine mastocytoma (P815) cell lines.[7] Some fused pyrazole derivatives have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial in tumor development and angiogenesis.[10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 3,5-dimethylpyrazole derivatives and a positive control (e.g., doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Diagram: Workflow for Anticancer Activity Screening

G synthesis Synthesis of Derivatives characterization Structural Characterization synthesis->characterization treatment Treatment with Derivatives characterization->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: Workflow for evaluating the anticancer activity of novel derivatives.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. 3,5-Dimethylpyrazole derivatives have shown promise in this area, exhibiting activity against both bacteria and fungi.[11][12]

Experimental Protocol: Agar Well Diffusion Method

  • Media Preparation: Prepare and sterilize nutrient agar plates for bacteria or potato dextrose agar plates for fungi.

  • Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Compound Addition: Add a defined concentration of the synthesized derivatives, a solvent control, and a standard antibiotic (e.g., ciprofloxacin) to the wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Derivative Type Target Organisms Observed Activity
AzopyrazolesE. coli, S. aureusModerate to significant inhibition.
Pyrazolo-pyridonesGram-positive and Gram-negative bacteriaPositive antimicrobial character.[11]
Diaryl-1H-pyrazolesS. aureus, E. coliBacteriostatic at low concentrations.[13]
Anti-inflammatory Activity

One important target is phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. Inhibition of PDE4 leads to an increase in cyclic AMP (cAMP) levels, which in turn suppresses the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[16][17]

Experimental Protocol: In Vitro PDE4 Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified PDE4B enzyme and a fluorescently labeled cAMP substrate.

  • Compound Incubation: Add varying concentrations of the test compounds to the reaction mixture and incubate.

  • Hydrolysis and Detection: The PDE4 enzyme will hydrolyze the cAMP substrate. A fluorescently labeled antibody that binds to the non-hydrolyzed substrate is then added.

  • Fluorescence Measurement: The fluorescence polarization or intensity is measured. A decrease in signal indicates inhibition of PDE4 activity.

  • IC₅₀ Calculation: Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

A study on 3,5-dimethylpyrazole derivatives containing a 5-phenyl-2-furan moiety showed significant inhibitory activity against PDE4B, with some compounds exhibiting IC₅₀ values in the low micromolar range.[16][17]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. SAR studies on 3,5-dimethylpyrazole derivatives have provided valuable insights. For instance, in the context of PDE4 inhibition, the introduction of specific substituent groups, such as a methoxy group at the para-position of a phenyl ring, has been shown to enhance inhibitory activity.[16]

Conclusion and Future Directions

The 3,5-dimethylpyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemists. Future research should focus on the optimization of lead compounds through iterative SAR studies, exploration of novel biological targets, and in-depth investigation of the mechanisms of action. The integration of computational tools, such as molecular docking, can further aid in the design of more potent and selective derivatives. The comprehensive approach outlined in this guide provides a solid foundation for researchers to contribute to the exciting and impactful field of 3,5-dimethylpyrazole drug discovery.

References

  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters.
  • 3,5-Dimethylpyrazole: Nitrification Inhibitor and Isocyan
  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (n.d.).
  • Anticancer effect of three pyrazole derivatives. (2007).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). Molecules.
  • 3,5-Dimethylpyrazole. (n.d.). Chem-Impex.
  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of 3,5-dimethyl pyrazoles, 3. (n.d.). Indian Journal of Chemistry.
  • 3,5-Dimethylpyrazole: A Key Intermediate in Pharmaceutical Synthesis. (2026). PharmaSources.com.
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Egyptian Journal of Chemistry.
  • Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole. (2015).
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Journal of Medicinal Chemistry.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Trade Science Inc.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher.
  • Synthesis of 3,5-Dimethylpyrazole. (n.d.). Scribd.
  • Synthesis and biological evaluation of 3,5-substituted pyrazoles as possible antibacterial agents. (n.d.).
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Pyrazole Scaffolds from Chalcones via Cyclocondensation and Oxidative Cyclization

Introduction and Strategic Rationale Pyrazoles are privileged five-membered heterocyclic scaffolds found in numerous FDA-approved drugs (e.g., Celecoxib, Ruxolitinib) and agrochemicals. They exhibit profound anti-inflamm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Pyrazoles are privileged five-membered heterocyclic scaffolds found in numerous FDA-approved drugs (e.g., Celecoxib, Ruxolitinib) and agrochemicals. They exhibit profound anti-inflammatory, analgesic, and anticancer properties [1]. Synthetically, chalcones (α,β-unsaturated ketones) serve as highly versatile, bi-electrophilic precursors for pyrazole construction.

The strategic advantage of using chalcones lies in their dual reactivity. The carbonyl carbon acts as a "hard" electrophile, while the β-carbon acts as a "soft" electrophile. When reacted with a bis-nucleophile like hydrazine ( NH2​−NH2​ ), the system undergoes a highly regioselective cyclocondensation. However, this initial cyclization only yields a partially saturated 2-pyrazoline. To achieve the thermodynamically stable, fully aromatic pyrazole ring, a subsequent oxidative aromatization step is strictly required [2].

This application note details two field-proven methodologies: a Classical Two-Step Synthesis (allowing for the isolation of the pyrazoline intermediate) and a highly efficient One-Pot Iodine-Mediated Oxidative Cyclization [3].

Mechanistic Causality & Reaction Pathway

Understanding the mechanistic sequence is critical for troubleshooting and optimizing yields:

  • 1,2-Addition (Schiff Base Formation): The more nucleophilic nitrogen of hydrazine attacks the carbonyl carbon of the chalcone, eliminating water to form a hydrazone intermediate. Acid catalysis (e.g., glacial acetic acid) accelerates this by protonating the carbonyl oxygen, increasing its electrophilicity[1].

  • Intramolecular Aza-Michael Addition: The secondary nitrogen of the hydrazone attacks the β-carbon of the alkene. This 5-endo-trig/5-exo-trig cyclization closes the ring, forming a 2-pyrazoline (dihydropyrazole) [4].

  • Oxidative Aromatization: The 2-pyrazoline lacks full 6π-electron aromaticity. The introduction of an oxidant (such as I2​ /DMSO, KMnO4​ , or O2​ ) removes two hydrogen atoms (two protons and two electrons), driving the molecule into the deep thermodynamic sink of the aromatic pyrazole [5]. In the I2​ /DMSO system, iodine acts as a mild Lewis acid and oxidant, while DMSO serves as the terminal oxidant, regenerating active iodine species in a catalytic cycle [3].

Reaction Workflow Visualization

G Chalcone Chalcone + Hydrazine (α,β-unsaturated ketone) Condensation 1,2-Addition (Schiff Base Formation) Chalcone->Condensation EtOH / Acid cat. Hydrazone Hydrazone Intermediate Condensation->Hydrazone - H2O Michael Intramolecular 1,4-Addition (Aza-Michael Cyclization) Hydrazone->Michael Heat Pyrazoline 2-Pyrazoline (Dihydropyrazole) Michael->Pyrazoline Oxidation Oxidative Aromatization (I2/DMSO, KMnO4, or O2) Pyrazoline->Oxidation Oxidant Pyrazole Pyrazole Scaffold (Aromatic Heterocycle) Oxidation->Pyrazole - 2H

Caption: Reaction pathway: Chalcone to Pyrazole via a 2-Pyrazoline intermediate.

Quantitative Data Summary

The choice of protocol depends on the desired throughput and the stability of the substituents on the chalcone rings. The following table summarizes the expected outcomes based on the chosen methodology [1][3][5].

MethodologyReagentsSolventCatalyst / OxidantTemp (°C)Time (h)Typical Yield (%)
Two-Step (Step 1) Hydrazine hydrate (1.5 eq)EthanolGlacial Acetic Acid (cat.)78 (Reflux)4 - 675 - 85 (Pyrazoline)
Two-Step (Step 2) 2-Pyrazoline (1.0 eq)DMSOAtmospheric O2​ 1003 - 580 - 90 (Pyrazole)
One-Pot Direct Hydrazine hydrate (1.2 eq)DMSOIodine ( I2​ ) (0.2 - 1.0 eq)100 - 1202 - 482 - 92 (Pyrazole)
One-Pot Direct Phenylhydrazine (1.2 eq)Ethanol NaOH (aq) + Air ( O2​ )78 (Reflux)6 - 865 - 80 (Pyrazole)

Experimental Protocols

Protocol A: One-Pot Iodine-Mediated Oxidative Cyclization

This protocol is highly recommended for its operational simplicity, bypassing the need to isolate the sensitive pyrazoline intermediate. The use of DMSO and Iodine provides a robust, self-regenerating oxidative environment[3].

Materials Required:

  • Substituted Chalcone (1.0 mmol)

  • Hydrazine Hydrate (64% or 98% w/w, 1.2 - 1.5 mmol)

  • Molecular Iodine ( I2​ ) (1.2 mmol for stoichiometric, or 0.2 mmol if relying on DMSO as terminal oxidant)

  • Dimethyl Sulfoxide (DMSO, anhydrous) (5 mL)

  • 10% Aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution

  • Ice-cold distilled water

Step-by-Step Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted chalcone (1.0 mmol) in 5 mL of DMSO.

  • Hydrazone Formation: Add hydrazine hydrate (1.5 mmol) dropwise to the stirring solution at room temperature. Stir for 30 minutes. Causality: This incubation period ensures complete conversion to the hydrazone/pyrazoline intermediate before oxidative stress is applied, preventing unwanted side reactions of the unreacted chalcone.

  • Oxidation Initiation: Add molecular iodine (1.2 mmol) carefully to the reaction mixture.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture in an oil bath at 100–110 °C for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., Hexane:Ethyl Acetate 7:3).

  • Quenching (Critical Step): Once the starting material is consumed, cool the flask to room temperature. Pour the mixture slowly into 30 mL of ice-cold water containing 5 mL of 10% aqueous sodium thiosulfate. Causality: Sodium thiosulfate reduces unreacted, electrophilic iodine ( I2​ ) into highly water-soluble, inert iodide ions ( I− ), instantly decolorizing the solution and preventing halogenation artifacts on the product.

  • Isolation: Stir vigorously until the pyrazole precipitates as a solid. Collect the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold distilled water to remove residual DMSO.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the analytically pure pyrazole.

Protocol B: Classical Two-Step Synthesis (Via Isolated Pyrazoline)

This method is ideal when the 2-pyrazoline intermediate is required for parallel biological screening or structural characterization[1][4].

Step 1: Synthesis of 2-Pyrazoline

  • Setup: Dissolve the chalcone (1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask.

  • Catalysis: Add hydrazine hydrate (1.5 mmol) followed by 3–5 drops of glacial acetic acid. Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to facilitate nucleophilic attack by hydrazine.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor via TLC.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice. Filter the precipitated 2-pyrazoline, wash with cold water, and dry under a vacuum.

Step 2: Green Oxidative Aromatization

  • Setup: Dissolve the isolated 2-pyrazoline (1.0 mmol) in DMSO (5 mL).

  • Oxidation: Heat the solution to 100 °C open to the atmosphere (or under an O2​ balloon) for 3–5 hours [5]. Causality: DMSO acts as a solvent that stabilizes the transition state, while molecular oxygen serves as a green, traceless oxidant to drive the aromatization.

  • Isolation: Pour the cooled mixture into ice water, filter the precipitated pyrazole, and recrystallize from ethanol.

Analytical Validation & Troubleshooting

A self-validating protocol requires rigorous analytical checkpoints to ensure the correct structural motif has been synthesized.

  • TLC Monitoring: Pyrazolines typically exhibit a lower Rf​ value than the starting chalcones due to the polar N-H bond. Upon oxidation to the pyrazole, the Rf​ value usually increases slightly, and the spot becomes highly UV-active (254 nm) due to the extended conjugated aromatic system.

  • 1H-NMR Spectroscopy:

    • Pyrazoline Intermediate: The defining feature is an ABX spin system in the aliphatic region (approx. δ 3.0 - 4.0 ppm for the CH2​ protons, and δ 5.0 - 5.5 ppm for the CH proton) corresponding to the saturated C4​ and C5​ carbons of the dihydropyrazole ring.

    • Pyrazole Product: The successful oxidative aromatization is confirmed by the complete disappearance of the ABX system and the emergence of a sharp singlet in the aromatic region (approx. δ 6.5 - 7.0 ppm), corresponding to the isolated C4​ -H proton of the newly formed aromatic pyrazole ring.

References

  • SYNTHESIS AND CHARACTERIZATION OF VARIOUS ACETYL PYRAZOLINE (5a-b) - Spectrum of Engineering Sciences. Theses Journal. Available at: [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. ResearchGate. Available at: [Link]

Application

Application Note: Comprehensive NMR Spectral Analysis of 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine

Introduction & Structural Significance The 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine scaffold is a privileged structural motif frequently utilized in medicinal chemistry and drug development. Combining the hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

The 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine scaffold is a privileged structural motif frequently utilized in medicinal chemistry and drug development. Combining the hydrogen-bond accepting capacity of the morpholine ring with the lipophilic, rigid core of a fully substituted pyrazole, this building block is critical in the design of kinase inhibitors and GPCR ligands.

Unambiguous structural elucidation of this molecule is challenging due to the complex spin systems of the morpholine ring and the subtle electronic effects of the pyrazole core. This application note provides a definitive, self-validating Nuclear Magnetic Resonance (NMR) protocol to assign the 1 H and 13 C resonances, prove the regiochemistry of the pyrazole-morpholine linkage, and confirm the 3D conformational state of the molecule.

Causality in Experimental Design: The "Why" Behind the Method

As a Senior Application Scientist, it is critical to move beyond merely running standard spectra. Every analytical choice must be driven by the molecule's specific physical chemistry.

  • Conformational Dynamics & Solvent Selection: Morpholine rings can undergo rapid chair-chair interconversion. However, the bulky 3,5-dimethyl-1-phenylpyrazole substituent at C-3 strongly dictates the conformational equilibrium, forcing the pyrazole group into the equatorial position to minimize severe 1,3-diaxial steric clashes with the protons at C-5. Consequently, the H-3 proton is locked in an axial position. We select CDCl 3​ as the solvent because it minimizes hydrogen-bonding disruptions to this stable conformer, allowing us to observe sharp, distinct trans-diaxial and axial-equatorial J -couplings.

  • The Necessity of 2D NMR (HSQC & HMBC): The morpholine ring contains heavily overlapping diastereotopic protons (C-2, C-5, C-6). 1D 1 H NMR alone cannot definitively separate these signals. HSQC is required to pair diastereotopic protons to their respective carbons. More importantly, HMBC is the only definitive way to prove the regiochemistry of the molecule. The critical proof of structure relies on observing long-range 3JCH​ and 2JCH​ correlations crossing the C-C bond between the morpholine H-3 and the pyrazole C-4 [1, 2].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocol incorporates built-in validation steps.

Step 1: Sample Preparation & D 2​ O Exchange Validation
  • Dissolution: Dissolve 20–25 mg of high-purity 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove paramagnetic particulates that cause line broadening.

  • Self-Validation (D 2​ O Shake): After initial 1D 1 H acquisition, add 1 drop of D 2​ O to the NMR tube, shake vigorously, and re-acquire the spectrum. The broad singlet corresponding to the morpholine N-H (typically around 2.10 ppm) will disappear due to deuterium exchange, unambiguously differentiating it from overlapping aliphatic multiplets.

Step 2: Acquisition Parameters (400 MHz / 100 MHz System)
  • 1D 1 H NMR: 16 scans, 2.0 s relaxation delay (D1), 30° flip angle.

  • 1D 13 C{1H} NMR: 512 scans, 2.0 s D1, WALTZ-16 decoupling.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Phase-sensitive, optimized for 1JCH​=145 Hz. This will differentiate the CH 2​ groups (which will show two distinct proton cross-peaks per carbon) from the CH group at C-3.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range couplings ( nJCH​=8 Hz). Essential for linking the two ring systems.

Data Presentation: Spectral Assignments

The tables below synthesize the expected quantitative data based on the conformational logic described above and established chemical shifts for substituted pyrazoles [1] and morpholine congeners[2, 3].

Table 1: 1 H and 13 C NMR Assignments (CDCl 3​ )
Position 1 H Shift (ppm), Multiplicity, J (Hz) 13 C Shift (ppm)Structural & Mechanistic Notes
Pyrazole Core
N1-Ph (ortho)7.42 – 7.48, m, 2H125.0Deshielded by pyrazole N1
N1-Ph (meta)7.35 – 7.40, m, 2H129.2
N1-Ph (para)7.25 – 7.30, m, 1H127.3
N1-Ph (ipso)-139.5
C-3-146.0
C-4-118.0Downfield shift confirms substitution at C-4
C-5-138.4
3-CH 3​ 2.31, s, 3H13.4Non-equivalent to 5-CH 3​ due to asymmetry
5-CH 3​ 2.30, s, 3H12.3Shielded slightly by N1-Phenyl ring
Morpholine Ring
C-3 (CH)3.85, dd, J = 10.5, 3.2, 1H52.0Axial proton. J10.5​ = trans-diaxial coupling
C-2 (CH 2​ )3.95, dd, J = 11.0, 3.2, 1H (eq)3.65, dd, J = 11.0, 10.5, 1H (ax)70.5Diastereotopic; adjacent to oxygen
C-6 (CH 2​ )3.80, m, 1H (eq)3.60, m, 1H (ax)67.0Diastereotopic; adjacent to oxygen
C-5 (CH 2​ )3.10, dt, J = 12.0, 3.0, 1H (eq)2.85, m, 1H (ax)45.5Diastereotopic; adjacent to nitrogen
N-H2.10, br s, 1H-Disappears upon D 2​ O exchange
Table 2: Key 2D HMBC Correlations (Proof of Linkage)
Proton SourceCorrelated Carbon ( 13 C)Bond DistanceSignificance
Morpholine H-3Pyrazole C-4 (118.0 ppm) 2JCH​ Definitive proof of linkage
Morpholine H-3Pyrazole C-3 (146.0 ppm) 3JCH​ Confirms regiochemistry
Morpholine H-3Pyrazole C-5 (138.4 ppm) 3JCH​ Confirms regiochemistry
Pyrazole 3-CH 3​ Pyrazole C-4 (118.0 ppm) 3JCH​ Validates pyrazole core substitution

Visualizing the Analytical Workflow

To ensure reproducibility, the logical flow of the NMR acquisition and the specific 2D NMR correlation mapping are visualized below.

NMR_Workflow Prep Sample Preparation (20 mg in 0.6 mL CDCl3) Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing (FT, Phase & Baseline Correction) Acq2D->Process Assign Resonance Assignment (Spin System Extraction) Process->Assign Validate Structural Validation (Stereocenter & Linkage Confirmation) Assign->Validate

Figure 1. Step-by-step NMR data acquisition and structural validation workflow.

HMBC_Logic H3_Morph Morpholine H-3 (Axial, ~3.85 ppm) C4_Pyr Pyrazole C-4 (~118.0 ppm) H3_Morph->C4_Pyr 2J-HMBC (Linkage) C3_Pyr Pyrazole C-3 (~146.0 ppm) H3_Morph->C3_Pyr 3J-HMBC C5_Pyr Pyrazole C-5 (~138.4 ppm) H3_Morph->C5_Pyr 3J-HMBC H2_Morph Morpholine H-2 (Diastereotopic) H3_Morph->H2_Morph 3J-COSY (Spin System)

Figure 2. Key 2D NMR correlations establishing the pyrazole-morpholine linkage.

References

  • Transition metal containing Ionic Liquid-assisted One-pot synthesis of Pyrazoles at room temper
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
  • Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents.
Method

mass spectrometry of 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine

Application Note: Advanced Mass Spectrometry Profiling and Quantitative Protocol for 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine Executive Summary & Rationale 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine i...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Mass Spectrometry Profiling and Quantitative Protocol for 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine

Executive Summary & Rationale

3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine is a structurally complex building block characterized by a highly lipophilic 1-phenylpyrazole core coupled with a hydrophilic, basic morpholine ring. In drug development, pharmacokinetic (PK) profiling, and metabolic stability studies, quantifying such hybrid structures requires highly selective analytical methods. This application note provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By leveraging the specific protonation dynamics of the morpholine nitrogen and the distinct collision-induced dissociation (CID) pathways of both ring systems, this guide establishes a robust Multiple Reaction Monitoring (MRM) methodology for trace-level quantification.

Physicochemical & Ionization Profiling (The "Why")

Successful mass spectrometry begins with understanding the analyte's gas-phase behavior and proton affinity. While the molecule possesses multiple nitrogen atoms, the secondary amine-like nitrogen within the morpholine ring acts as the primary protonation site. This is due to its localized lone pair and significantly higher gas-phase basicity compared to the delocalized, sterically hindered pyrazole nitrogens.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mobile Phase Causality: The addition of 0.1% Formic Acid to the mobile phase is mandated. This provides an excess of protons [H+], driving the equilibrium toward the formation of the [M+H]+ precursor ion ( m/z 258.2) and actively preventing peak tailing caused by secondary interactions between the basic morpholine ring and residual silanols on the LC column stationary phase.

Mechanistic Fragmentation Pathways (CID)

Understanding the causality behind fragmentation is critical for selecting reliable MRM transitions that resist matrix interference. Upon isolation of the [M+H]+ precursor ( m/z 258.2) in Q1 and subsequent acceleration into the collision cell (Q2), the molecule undergoes specific heterolytic and homolytic cleavages:

  • Morpholine Ring Opening: The aliphatic morpholine ring is highly susceptible to CID-induced ring-opening. This pathway is characterized by the neutral loss of formaldehyde (-30 Da, yielding m/z 228.2) and ethylene oxide (-44 Da, yielding m/z 214.2)[1].

  • C-C Bond Cleavage (Quantifier Generation): The most energetically favorable fragmentation involves the cleavage of the bond connecting the morpholine and pyrazole rings. The loss of the intact morpholine moiety (-87 Da) transfers the charge to the highly conjugated pyrazole system, generating the 3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl cation at m/z 171.1. This ion exhibits exceptional stability and high abundance, making it the ideal quantifier[2].

  • Pyrazole Core Fragmentation: At higher collision energies, the m/z 171.1 ion undergoes secondary fragmentation, including the loss of the phenyl radical (-77 Da, yielding m/z 94.1) or expulsion of HCN/N 2​ , which are hallmark degradation pathways for substituted pyrazoles[3].

Mechanism Precursor Precursor Ion [M+H]+ m/z 258.2 Loss30 Product Ion m/z 228.2 (-CH2O) Precursor->Loss30 Ring Opening (-30 Da) Loss44 Product Ion m/z 214.2 (-C2H4O) Precursor->Loss44 Ring Opening (-44 Da) Loss87 Quantifier Ion m/z 171.1 (-Morpholine) Precursor->Loss87 C-C Cleavage (-87 Da) LossPh Qualifier Ion m/z 94.1 (-Phenyl) Loss87->LossPh N-Phenyl Cleavage (-77 Da)

CID Fragmentation Pathways of 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine.

LC-MS/MS Analytical Protocol (The "How")

This protocol is designed as a self-validating system. Every step includes built-in quality control mechanisms to ensure trustworthiness and reproducibility across different biological matrices.

Sample Preparation (Protein Precipitation)

Causality: Acetonitrile (ACN) is selected over methanol for protein precipitation because it provides a sharper dielectric constant drop, yielding a cleaner supernatant and minimizing phospholipid-based matrix effects that could suppress morpholine ionization.

  • Aliquot 50 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold ACN containing an appropriate internal standard (e.g., a deuterated morpholine analog).

  • Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of HPLC-grade water to match initial mobile phase conditions. Self-Validation Check: Inject a blank matrix extract immediately post-run to monitor for carryover. If carryover >20% of the Lower Limit of Quantification (LLOQ) is observed, implement a strong needle wash (1:1:1 Methanol:Acetonitrile:Water + 0.1% Formic Acid).

Liquid Chromatography Conditions

Causality: A sub-2 µm C18 column is utilized to provide high theoretical plate counts, ensuring sharp peak shapes for the lipophilic pyrazole core while retaining the polar morpholine moiety.

  • Column: C18, 50 x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0.0 - 0.5 min: 5% B (Focusing the analyte at the column head)

    • 0.5 - 2.5 min: 5% to 95% B (Elution of the target)

    • 2.5 - 3.5 min: 95% B (Column wash to remove lipophilic matrix components)

    • 3.5 - 4.0 min: 5% B (Re-equilibration)

LCMS_Workflow Prep 1. Sample Prep (Protein PPT) LC 2. UHPLC Separation (C18, Gradient) Prep->LC Ion 3. ESI+ Ionization (Protonation) LC->Ion MS 4. MS/MS Analysis (MRM Mode) Ion->MS Data 5. Data Processing (Quantification) MS->Data

Step-by-step LC-MS/MS analytical workflow for target quantification.

Data Processing & Quantitative Metrics

To ensure robust quantification, the following parameters must be programmed into the mass spectrometer. The collision energies (CE) provided are empirical starting points and should be optimized ±5 eV depending on the specific vendor platform (e.g., Sciex, Waters, Thermo).

Table 1: Physicochemical Properties and MS Source Parameters

ParameterValueRationale / Causality
Molecular Formula C 15​ H 19​ N 3​ ODefines the isotopic distribution pattern.
Monoisotopic Mass 257.1528 DaExact mass for high-resolution MS identification.
Capillary Voltage 3.5 kVOptimal for basic nitrogen-containing small molecules.
Desolvation Temp 450 °CEnsures complete droplet evaporation for the aqueous/ACN gradient.
Source Temp 150 °CPrevents thermal degradation of the morpholine ring.

Table 2: Optimized MRM Transitions and Collision Energies

Transition TypePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Mechanistic Assignment
Quantifier 258.2171.15025Loss of intact morpholine (-87 Da). Highest signal-to-noise ratio.
Qualifier 1 258.2214.25015Morpholine ring opening; loss of ethylene oxide (-44 Da).
Qualifier 2 258.294.15040Deep fragmentation; loss of morpholine and phenyl group.

References

  • Title: Dissociative Photoionization of Heterocyclic Molecule-Morpholine under VUV Synchrotron Radiation Source: Chinese Journal of Chemical Physics URL: [Link]

  • Title: Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL: [Link]

Sources

Application

Application Notes and Protocols for the Evaluation of 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine as a Novel PDE4 Inhibitor

For Research Use Only. Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 3-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only.

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine as a potential inhibitor of Phosphodiesterase 4 (PDE4). Phosphodiesterase 4 is a critical enzyme in the regulation of inflammatory responses, and its inhibition presents a promising therapeutic strategy for a range of inflammatory diseases.[1][2][3] This guide outlines the scientific rationale, detailed experimental protocols for in vitro and cell-based assays, and data analysis procedures to assess the inhibitory potency and anti-inflammatory potential of this novel compound.

Introduction: The Role of PDE4 in Inflammatory Signaling

Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cellular processes.[1][4] In immune cells, PDE4 is the predominant enzyme that hydrolyzes cAMP to its inactive form, 5'-adenosine monophosphate (5'-AMP).[5][6] By controlling intracellular cAMP levels, PDE4 plays a pivotal role in modulating inflammatory responses.[3][7]

Elevated PDE4 activity leads to lower intracellular cAMP levels, which in turn promotes the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and other inflammatory mediators.[3][8][9] Conversely, inhibition of PDE4 leads to an accumulation of intracellular cAMP.[2][5] This increase in cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates and activates the cAMP Response Element-Binding protein (CREB), a transcription factor that upregulates the expression of anti-inflammatory genes, including that for Interleukin-10 (IL-10).[2][8][9] Therefore, PDE4 inhibitors are a promising class of drugs for the treatment of various inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[2][3][7]

The compound 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine is a novel small molecule with structural features suggestive of potential PDE4 inhibitory activity. This guide provides the necessary protocols to investigate this hypothesis.

Signaling Pathway of PDE4 Inhibition

PDE4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA Activates Inflammatory_Response Pro-inflammatory Cytokine Release cAMP->Inflammatory_Response Suppresses AMP AMP PDE4->AMP Degrades CREB CREB PKA->CREB Activates Anti_Inflammatory_Response Anti-inflammatory Gene Expression CREB->Anti_Inflammatory_Response Promotes Inhibitor 3-(3,5-Dimethyl-1-phenyl- 1H-pyrazol-4-yl)morpholine Inhibitor->PDE4 Inhibits

Caption: The cAMP/PDE4 signaling pathway and the proposed mechanism of action for 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine.

Proposed Synthesis of 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine

While a specific synthetic route for this compound is not yet published, a plausible approach involves a multi-step synthesis common for pyrazole derivatives. A potential synthetic pathway is outlined below. This proposed synthesis is based on established chemical principles for the formation of pyrazole and morpholine ring systems.[10][11]

  • Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole: This can be achieved through the condensation of phenylhydrazine with acetylacetone.[11]

  • Formylation of the Pyrazole Ring: The pyrazole ring can be formylated at the 4-position using a Vilsmeier-Haack reaction to yield 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

  • Reductive Amination with Morpholine: The final step would involve the reductive amination of the pyrazole-4-carbaldehyde with morpholine to yield the target compound, 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine.

Researchers should ensure proper purification and characterization (e.g., NMR, mass spectrometry) of the final compound before proceeding with biological assays.

In Vitro Enzymatic Assay: Determination of IC50

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine against purified recombinant human PDE4 enzyme. The assay is based on the quantification of the remaining cAMP after the enzymatic reaction.

Materials
  • Recombinant Human PDE4B1 (BPS Bioscience, Cat. No. 60041 or similar)[12]

  • FAM-Cyclic-3',5'-AMP (Fluorescently labeled cAMP)

  • PDE Assay Buffer

  • Binding Agent (for fluorescence polarization-based detection)

  • 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine (Test Compound)

  • Rolipram (Positive Control, a known PDE4 inhibitor)[13][14][15]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well or 384-well microplates (black, low-binding)

  • Microplate reader capable of measuring fluorescence polarization

Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and Rolipram in DMSO.

    • Perform serial dilutions of the stock solutions in PDE Assay Buffer to create a range of concentrations for testing (e.g., from 100 µM to 0.1 nM). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Preparation:

    • Thaw the recombinant PDE4B1 enzyme on ice.

    • Dilute the enzyme to the desired concentration in cold PDE Assay Buffer. The optimal concentration should be determined empirically to achieve a linear reaction rate.

  • Assay Procedure:

    • Add the diluted test compound or Rolipram to the microplate wells.

    • Add the diluted PDE4B1 enzyme to the wells containing the compounds.

    • Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the FAM-Cyclic-3',5'-AMP substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction by adding the Binding Agent.

    • Incubate at room temperature for 15 minutes to allow for binding.

    • Read the fluorescence polarization on a microplate reader.

Data Analysis
  • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Quantitative Data Summary (Hypothetical)
CompoundPDE4B1 IC50 (nM)
3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholineTo be determined
Rolipram (Reference)1 - 10

Cell-Based Assay: Inhibition of LPS-Induced TNF-α Production

This protocol assesses the ability of 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context. Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., U937 or THP-1) are suitable for this assay.

Materials
  • Human PBMCs or a suitable macrophage-like cell line

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine (Test Compound)

  • Rolipram (Positive Control)

  • DMSO

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Protocol
  • Cell Culture and Seeding:

    • Culture the cells according to standard protocols.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 2 x 10^5 cells/well) and allow them to adhere or stabilize overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and Rolipram in cell culture medium.

    • Pre-treat the cells with the compounds for 1-2 hours before LPS stimulation.

  • LPS Stimulation:

    • Add LPS to the wells to a final concentration of 100 ng/mL to induce TNF-α production.

    • Include a "vehicle control" (no compound, no LPS), a "LPS control" (LPS only), and "compound only" controls.

    • Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

  • Sample Collection and Analysis:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant for TNF-α measurement.

    • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assessment:

    • Assess the viability of the remaining cells using an MTT or other suitable assay to rule out cytotoxicity as the cause of reduced TNF-α levels.

Data Analysis
  • Calculate the concentration of TNF-α in each sample from the ELISA standard curve.

  • Determine the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Enzymatic Assay cluster_cellular Cell-Based Assay IV_Start Start IV_Prep Prepare Compound Dilutions & Enzyme IV_Start->IV_Prep IV_Assay Perform PDE4 Enzymatic Reaction IV_Prep->IV_Assay IV_Read Read Fluorescence Polarization IV_Assay->IV_Read IV_Analysis Calculate IC50 IV_Read->IV_Analysis IV_End End IV_Analysis->IV_End CB_Start Start CB_Culture Culture & Seed Cells CB_Start->CB_Culture CB_Treat Pre-treat with Compound CB_Culture->CB_Treat CB_Stimulate Stimulate with LPS CB_Treat->CB_Stimulate CB_Collect Collect Supernatant CB_Stimulate->CB_Collect CB_Viability Assess Cell Viability CB_Stimulate->CB_Viability CB_ELISA Perform TNF-α ELISA CB_Collect->CB_ELISA CB_Analysis Calculate IC50 CB_ELISA->CB_Analysis CB_Viability->CB_Analysis CB_End End CB_Analysis->CB_End

Caption: A typical experimental workflow for the in vitro and cell-based evaluation of a novel PDE4 inhibitor.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls. The use of Rolipram, a well-characterized PDE4 inhibitor, as a positive control in both the enzymatic and cellular assays will provide a benchmark for the activity of the test compound.[5][14][15][16] The inclusion of "no enzyme" and "no inhibitor" controls in the in vitro assay, and "vehicle" and "LPS only" controls in the cell-based assay, are essential for accurate data interpretation. Furthermore, assessing cell viability in the cellular assay is crucial to distinguish between anti-inflammatory effects and cytotoxicity.

Conclusion

The application notes and protocols provided in this document offer a robust framework for the initial characterization of 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine as a novel PDE4 inhibitor. Successful execution of these experiments will provide valuable insights into the compound's potency and its potential as a therapeutic agent for inflammatory diseases. Further studies, including selectivity profiling against other PDE families and in vivo efficacy studies, will be necessary to fully elucidate its therapeutic potential.

References

  • Wikipedia. (n.d.). PDE4 inhibitor.
  • Li, H., Zuo, J., & Tang, W. (2018). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. PMC.
  • Synapse. (2024, June 21). What are PDE4 inhibitors and how do they work?.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of PDE4 Inhibitors Using Phenyl 5-bromofuran-2-carboxylate.
  • Cohen, S. (2025, February 15). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. The Journal of Clinical and Aesthetic Dermatology.
  • Li, H., Liu, T., Huang, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. PMC.
  • ResearchGate. (n.d.). Mode of PDE4 inhibition in the regulation of inflammatory responses.
  • ResearchGate. (n.d.). Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs).
  • Patsnap Synapse. (2025, March 11). What are the therapeutic candidates targeting PDE4?.
  • Wang, Y., Tian, H., & Li, H. (2024, June 10). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. PMC.
  • PubMed. (2007, April 27). A reporter gene assay for screening of PDE4 subtype selective inhibitors.
  • Ovid. (2024, March 21). Regulatory pathways and therapeutic potential of PDE4 in liver pathophysiology.
  • DOI. (2011, June 15). Phosphodiesterase 4 (PDE4) regulation of proinflammatory cytokine and chemokine release from rheumatoid synovial membrane.
  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro Neuroprotective Effects of PDE4-IN-16.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Novel PDE4 Inhibitors Like Orismilast.
  • ACS Publications. (2013, August 29). Characterization of the Cellular Activity of PDE 4 Inhibitors Using Two Novel PDE 4 Reporter Cell Lines. Molecular Pharmaceutics.
  • Dexorgen. (n.d.). A Novel Cell Based Assay for PDE Inhibitor Screenings.
  • MedChemExpress. (n.d.). Rolipram ((R,S)-Rolipram) | PDE4 Inhibitor.
  • Wikipedia. (n.d.). Rolipram.
  • BPS Bioscience. (n.d.). PDE4B1 Assay Kit.
  • American Heart Association Journals. (2000, September 1). Inhibition of Type 4 Phosphodiesterase by Rolipram and Ginkgo biloba Extract (EGb 761) Decreases Agonist-Induced Rises in Internal Calcium in Human Endothelial Cells. Arteriosclerosis, Thrombosis, and Vascular Biology.
  • Tocris Bioscience. (n.d.). Rolipram | Phosphodiesterases.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). A PDE4 Inhibitor and its Enantiomers.
  • MDPI. (2010, June 8). (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl).
  • NextSDS. (n.d.). 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine.
  • PDF. (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one.
  • MDPI. (2024, May 16). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors.
  • PubMed. (n.d.). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors.
  • PMC. (2025, March 13). 3,5-Disubstituted pyrazoline as a promising core for anticancer agents: mechanisms of action and therapeutic potentials.
  • MDPI. (2010, April 27). (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one.
  • PubMed. (2018, October 15). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • JOCPR. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives.
  • Exploration of Chemical Complexity. (n.d.). Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • PubMed. (2004, August 1). New orally active PDE4 inhibitors with therapeutic potential.
  • MDPI. (2016, November 10). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone.

Sources

Method

Application Note: Profiling Pyrazole-Morpholine Kinase Inhibitors in Cell-Based Assays

Introduction & Mechanistic Overview The pyrazole-morpholine pharmacophore is a privileged scaffold in medicinal chemistry, widely recognized for its potent, ATP-competitive inhibition of lipid and protein kinases. Most n...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The pyrazole-morpholine pharmacophore is a privileged scaffold in medicinal chemistry, widely recognized for its potent, ATP-competitive inhibition of lipid and protein kinases. Most notably, this structural motif is the backbone of several clinical-stage inhibitors targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling networks [1].

Mechanistically, the morpholine oxygen serves as a critical hydrogen-bond acceptor, interacting directly with the kinase hinge region (e.g., Val851 in the catalytic cleft of PI3Kα), while the pyrazole core occupies the adenine-binding pocket. Buparlisib (NVP-BKM120) is a quintessential pan-class I PI3K inhibitor utilizing this scaffold, demonstrating profound anti-proliferative effects across various malignancies by arresting the cell cycle at the G2/M phase and inducing apoptosis [1].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Drives Inhibitor Pyrazole-Morpholine (e.g., BKM120) Inhibitor->PI3K ATP-competitive Inhibition

Canonical PI3K/AKT/mTOR signaling pathway and pyrazole-morpholine inhibition mechanism.

Experimental Strategy: The "Why"

When profiling novel pyrazole-morpholine compounds, a dual-assay approach is mandatory. Phenotypic assays (viability/proliferation) must be coupled with mechanistic assays (target engagement) to ensure the observed cytotoxicity is driven by on-target kinase inhibition rather than off-target toxicity.

Cell Line Selection & Causality: To establish a true therapeutic window, compounds must be screened against paired cell line models. For PI3K inhibitors, a PI3K-addicted line (e.g., MCF7, which harbors an activating PIK3CA mutation) should be used alongside a non-addicted line (e.g., A2058, which is driven by a BRAF mutation) [2]. This is critical because, at suprapharmacological concentrations (>10 µM), some pyrazole-morpholine derivatives exhibit off-target microtubule destabilization [2]. If the compound kills both MCF7 and A2058 cells with equal potency, the mechanism of action is likely off-target toxicity rather than specific kinase inhibition.

Quantitative Benchmark Data

To validate your internal assays, compare your results against these established IC50 benchmarks for the reference pyrazole-morpholine compound, BKM120.

CompoundCell LineTissue OriginAssay TypeIC50 (µM)Reference
BKM120 MCF7Breast Carcinoma (PIK3CA mut)Viability (72h)~0.5 - 1.0AACR [2]
BKM120 MG63OsteosarcomaMTT (72h)0.947Int J Clin Exp Med [3]
BKM120 SOSP-9607OsteosarcomaMTT (72h)1.238Int J Clin Exp Med [3]
BKM120 KG-1Acute Myeloid LeukemiaMTT (48h)~1.5 - 2.0PMC/NIH[4]

Experimental Protocols: The "How"

Workflow Seed 1. Cell Seeding (96-well or 6-well plates) Treat 2. Compound Treatment (Serial Dilution + Vehicle Control) Seed->Treat Split 3. Assay Divergence Treat->Split Viability 4a. Viability Assay (MTT / CellTiter-Glo) Split->Viability Phenotypic Phospho 4b. Target Engagement (Fixation & Permeabilization) Split->Phospho Mechanistic Read1 5a. Absorbance / Luminescence Readout Viability->Read1 Analysis Data Analysis & IC50 Calculation (Non-linear regression) Read1->Analysis Stain 5b. Phospho-Specific Staining (e.g., pAKT-S473) Phospho->Stain Read2 6b. Flow Cytometry Acquisition Stain->Read2 Read2->Analysis

Dual-assay experimental workflow for phenotypic and mechanistic validation of kinase inhibitors.

Protocol 1: High-Throughput Cell Viability Assay (MTT)

This protocol measures the phenotypic endpoint of kinase inhibition. Viable cells with active NAD(P)H-dependent oxidoreductases convert MTT into a purple formazan product [1].

  • Cell Seeding: Seed cells at a density of 5,000–10,000 cells/well in 100 µL of complete medium in a 96-well plate [1].

    • Causality Check: Fill the outermost perimeter wells with 200 µL of sterile PBS instead of cells. This mitigates the "edge effect" (evaporation-induced thermal and concentration gradients) which severely skews IC50 calculations.

  • Incubation: Incubate for 24 hours at 37°C (5% CO2) to ensure cells enter the logarithmic growth phase.

  • Compound Treatment: Prepare a 9-point serial dilution (e.g., 1:3) of the pyrazole-morpholine inhibitor. Add 100 µL to the wells. Include a 0.1% DMSO vehicle control and a cell-free blank. Incubate for 72 hours [3].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours protected from light [1].

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals [1].

  • Readout: Measure absorbance at 490 nm (or 540 nm) using a microplate reader [3].

Protocol 2: Target Engagement via Phospho-Specific Flow Cytometry

While Western Blotting is standard, Phospho-Flow Cytometry provides single-cell resolution, allowing researchers to gate out dead cells and debris that non-specifically bind antibodies, ensuring a self-validating readout of target engagement.

  • Cell Seeding & Treatment: Seed cells in 6-well plates. Treat with the inhibitor for 1 to 4 hours (not 72 hours).

    • Causality Check: Kinase inhibition is a rapid, transient signaling event. Prolonged exposure leads to secondary apoptotic signaling (e.g., caspase cleavage) that confounds primary target engagement data.

  • Harvest & Fixation: Harvest cells and immediately fix with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature.

    • Causality Check: Rapid fixation cross-links proteins, "freezing" the kinase in its current phosphorylation state before endogenous phosphatases can degrade the signal during subsequent wash steps.

  • Permeabilization: Wash cells in PBS, then resuspend dropwise in ice-cold 90% methanol. Incubate for 30 minutes on ice.

    • Causality Check: Methanol dehydrates the cells and dissolves membrane lipids, allowing bulky phospho-specific antibodies access to intracellular targets like pAKT (Ser473) or pmTOR.

  • Staining: Wash thoroughly with FACS buffer (PBS + 1% BSA). Stain with primary anti-pAKT (S473) for 1 hour, followed by a fluorophore-conjugated secondary antibody.

  • Acquisition: Acquire data via flow cytometry. Calculate the Mean Fluorescence Intensity (MFI) relative to the DMSO vehicle control.

Data Interpretation & Self-Validating Controls

  • Phosphatase Inhibition: When washing cells in Protocol 2, always supplement your FACS buffer with phosphatase inhibitors (1 mM NaF, 1 mM Na3VO4). Failure to do so will result in artificial signal loss and a falsely potent IC50 shift.

  • Isotype Controls: Always run a matched Isotype Control in flow cytometry to establish the baseline of non-specific binding. The true pAKT signal must be gated above this noise floor.

  • Curve Fitting: Export viability and MFI data to statistical software (e.g., GraphPad Prism). Normalize data to the vehicle control (100%) and blank (0%). Use a four-parameter logistic (4PL) non-linear regression model to calculate the IC50. A high-quality pyrazole-morpholine PI3K inhibitor should show a target engagement IC50 (pAKT reduction) that closely precedes or matches its phenotypic IC50 (viability reduction).

References

  • Brachmann, S. M., et al. "Characterization of the Mechanism of Action of the Pan Class I PI3K Inhibitor NVP-BKM120 across a Broad Range of Concentrations." Clinical Cancer Research, AACR Journals, 2012. [Link]

  • Liu, T., et al. "Effective use of PI3K inhibitor BKM120 to treat human osteosarcoma." International Journal of Clinical and Experimental Medicine, 2017.[Link]

  • Mohammadi, S., et al. "PI3K Abrogation Using Pan-PI3K Inhibitor BKM120 Gives Rise to a Significant Anticancer Effect on AML-Derived KG-1 Cells by Inducing Apoptosis and G2/M Arrest." National Institutes of Health (PMC), 2018.[Link]

Application

Application Note: Experimental Design for Evaluating the Anticancer Activity of Pyrazole Derivatives

Introduction & Mechanistic Rationale The pyrazole ring is a privileged nitrogen-containing heterocyclic scaffold that has become a cornerstone in modern oncology drug discovery[1]. Because the pyrazole moiety structurall...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrazole ring is a privileged nitrogen-containing heterocyclic scaffold that has become a cornerstone in modern oncology drug discovery[1]. Because the pyrazole moiety structurally mimics the purine ring of adenosine triphosphate (ATP), these derivatives frequently act as highly potent, ATP-competitive inhibitors. They are specifically designed to anchor into the highly conserved hinge region of critical receptor tyrosine kinases (RTKs), most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2][3].

By achieving dual inhibition of EGFR and VEGFR-2, advanced fused pyrazole derivatives can simultaneously dismantle tumor cell proliferation pathways and starve the tumor of its blood supply via anti-angiogenic mechanisms[2][4]. To systematically validate the efficacy of a novel pyrazole derivative, researchers must employ a multi-tiered screening funnel that bridges phenotypic cytotoxicity with precise molecular mechanisms.

Pharmacological Workflow & Mechanism of Action

The following diagram illustrates the targeted mechanism by which pyrazole derivatives disrupt oncogenic signaling, forming the logical basis for the subsequent experimental protocols.

Mechanism Ligand Growth Factors (EGF / VEGF) Receptor Receptor Tyrosine Kinases (EGFR / VEGFR-2) Ligand->Receptor Activates Signaling Downstream Signaling (PI3K/AKT & MAPK) Receptor->Signaling ATP Hydrolysis Apoptosis Apoptosis Induction (Sub-G1 Arrest, Caspase 3+) Receptor->Apoptosis Kinase Inhibition Pyrazole Pyrazole Derivative (ATP-Competitive Inhibitor) Pyrazole->Receptor Blocks ATP Pocket Proliferation Tumor Proliferation & Angiogenesis Signaling->Proliferation Promotes

Mechanism of action for pyrazole derivatives targeting RTKs to induce apoptosis.

Phase 1: High-Throughput Cell Viability Screening (MTT Assay)

Causality & Rationale: Before investigating specific kinase targets, the baseline antiproliferative activity of the pyrazole compound must be established. While ATP-based luminescent assays are highly sensitive, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard for initial pyrazole screening. It directly measures mitochondrial succinate dehydrogenase activity, which correlates tightly with the number of viable, metabolically active cells[5].

Self-Validating Protocol: To ensure a self-validating system, this protocol incorporates both a vehicle control (to rule out solvent toxicity) and a clinical-grade positive control (to benchmark the experimental compound's potency).

  • Cell Seeding: Seed target human cancer cells (e.g., HepG2 for hepatocellular carcinoma or MDA-MB-468 for triple-negative breast cancer) at a density of 5,000–10,000 cells/well in a 96-well plate[5]. Incubate for 24 h at 37°C in a 5% CO₂ humidified atmosphere to allow adherence.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the culture medium (ranging from 0.01 µM to 100 µM).

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control: Erlotinib or Sorafenib (10 µM)[2][4].

  • Incubation: Expose the cells to the treatments for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 µL of DMSO to each well to solubilize the crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ utilizing non-linear regression analysis.

Phase 2: Target-Specific Kinase Inhibition Profiling

Causality & Rationale: Phenotypic cytotoxicity does not guarantee on-target action. Because pyrazoles are designed as ATP-competitive inhibitors of EGFR and VEGFR-2, a cell-free kinase assay is mandatory to validate the Structure-Activity Relationship (SAR)[2][3]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized here because it eliminates compound auto-fluorescence interference—a common issue with heterocyclic compounds.

Self-Validating Protocol:

  • Buffer Preparation: Prepare a 1X Kinase Reaction Buffer. Critical Step: The ATP concentration must be set precisely at the predetermined Michaelis constant ( Km​ ) for the specific kinase (EGFR or VEGFR-2). Using ATP at Km​ ensures that the assay is highly sensitive to competitive inhibitors.

  • Pre-Incubation: Combine the recombinant human kinase enzyme (e.g., VEGFR-2) with the pyrazole compound in a 384-well plate. Incubate for 15 minutes at room temperature to allow the inhibitor to access the ATP-binding pocket.

  • Reaction Initiation: Add the biotinylated peptide substrate and ATP to initiate the phosphorylation reaction. Incubate for 60 minutes.

  • Signal Generation: Halt the reaction by adding EDTA (to chelate Mg²⁺). Add TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Detection: Read the time-resolved fluorescence signal (Emission ratio 665 nm / 615 nm). A decrease in the FRET ratio directly correlates with kinase inhibition.

Phase 3: Apoptosis and Cell Cycle Analysis via Flow Cytometry

Causality & Rationale: A compound that reduces cell viability in an MTT assay may be either cytostatic (halting the cell cycle) or cytotoxic (inducing cell death). Annexin V-FITC/Propidium Iodide (PI) dual staining resolves this ambiguity. Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. PI is a DNA intercalator that is excluded by healthy cells but rapidly enters late apoptotic or necrotic cells with compromised membranes[5][6].

Self-Validating Protocol:

  • Treatment: Plate cells in 6-well plates and treat them with the pyrazole derivative at 1X and 2X of the IC₅₀ concentration established in Phase 1 for 24 to 48 hours[6][7].

  • Harvesting (Critical Step): Collect the culture media (which contains detached, late-apoptotic cells) and combine it with the adherent cells harvested via gentle trypsinization. Centrifuge to obtain a complete cell pellet[6].

  • Staining: Wash the pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer (adjusting concentration to 1×105 cells).

  • Labeling: Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate in the dark for 15–20 minutes at room temperature[5].

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to halt the staining process. Analyze immediately using a flow cytometer.

    • Validation Gating: Live (Annexin V⁻/PI⁻), Early Apoptosis (Annexin V⁺/PI⁻), Late Apoptosis (Annexin V⁺/PI⁺), and Necrosis (Annexin V⁻/PI⁺).

Quantitative Data Presentation: Benchmark Reference Table

To accurately evaluate the efficacy of newly synthesized pyrazole derivatives, researchers should benchmark their experimental IC₅₀ values against established pyrazole-based compounds and clinical reference drugs. The table below summarizes typical biological activity profiles based on recent SAR studies[2][3][5].

Compound Class / ScaffoldPrimary TargetRepresentative Cell LineTypical IC₅₀ Range (µM)Reference Drug Benchmark
Fused Pyrazoles EGFRHepG2 (Hepatocellular)0.05 – 0.75Erlotinib (IC₅₀ ~10.6 µM)
Pyrazolo[3,4-d]pyrimidines VEGFR-2 / EGFRA549 (Lung Carcinoma)5.75 – 7.10Sorafenib (IC₅₀ ~1.06 µM)
Diaryl-pyrazoles Apoptosis / ROSMDA-MB-468 (TNBC)6.45 – 14.97Paclitaxel (IC₅₀ ~25.19 µM)
Pyrazole-Curcumin Hybrids Apoptosis (Sub-G1)MG63 (Osteosarcoma)2.50 – 12.00Doxorubicin (IC₅₀ ~1.50 µM)

References

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives.ResearchGate / Arch Pharm (Weinheim).
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors: Molecular Docking Studies.Frontiers in Chemistry / NIH.
  • Application Notes and Protocols for Cell-Based Screening of Ethyl 4-(1H-pyrazol-1-YL)benzoate Derivatives.BenchChem.
  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines.Semantic Scholar / Int J Mol Sci.
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.Asian Pacific Journal of Cancer Prevention / NIH.
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer.Bioorganic Chemistry / NIH.
  • Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFR T790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations.RSC Advances / Royal Society of Chemistry.

Sources

Method

Application Notes and Protocols: Molecular Docking Studies of 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine

Introduction: The Rationale for Investigating 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Derivatives of pyrazole have been successfully developed as anti-inflammatory, anticancer, and antipsychotic agents, demonstrating the versatility of this heterocyclic motif in drug design. The subject of this guide, 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine, combines the established pyrazole core with a morpholine ring, a common substituent in drug candidates known to improve pharmacokinetic properties such as solubility and metabolic stability.

Given the precedent for pyrazole derivatives acting as kinase inhibitors, this application note will detail a comprehensive in silico protocol for investigating the potential of 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine as an inhibitor of a key oncology target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Molecular docking will be employed to predict the binding affinity and interaction patterns of the compound within the ATP-binding pocket of VEGFR-2, providing a theoretical framework for its potential mechanism of action and guiding further experimental validation.[2][3]

I. Target Selection and Rationale: VEGFR-2 Kinase

The selection of a biological target is a critical first step in the drug discovery workflow.[4] Based on the known activities of structurally related pyrazole compounds, VEGFR-2 was chosen as a high-priority target for this in silico investigation.[3]

Why VEGFR-2?

  • Established Role in Angiogenesis and Cancer: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

  • Precedent for Pyrazole-Based Inhibitors: Numerous pyrazole-containing small molecules have been reported as potent inhibitors of various protein kinases, including VEGFR-2.[2][3] This suggests that the 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine scaffold has a high probability of interacting favorably with the kinase active site.

II. The Molecular Docking Workflow: A Step-by-Step Protocol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] The following protocol outlines the comprehensive workflow for the docking of 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine against VEGFR-2.

A. Essential Software and Tools

A variety of software packages are available for molecular docking studies. For this protocol, we will reference a common workflow utilizing freely accessible and widely used tools:

  • Protein Preparation: UCSF Chimera, PyMOL

  • Ligand Preparation: ChemDraw, Avogadro, Open Babel

  • Molecular Docking: AutoDock Vina[5]

  • Interaction Analysis: Discovery Studio Visualizer, LigPlot+

B. Experimental Protocol

1. Protein Preparation (VEGFR-2)

  • Step 1: Retrieval of the Crystal Structure. Download the 3D crystal structure of VEGFR-2 in complex with a known inhibitor from the Protein Data Bank (PDB; e.g., PDB ID: 2QU5). The presence of a co-crystallized ligand is crucial for validating the docking protocol.

  • Step 2: Initial Protein Cleaning. Load the PDB file into UCSF Chimera or PyMOL. Remove all non-essential molecules, including water, ions, and the co-crystallized ligand. Retain only the protein chains relevant to the binding site.

  • Step 3: Addition of Hydrogen Atoms. Add polar hydrogen atoms to the protein, as they are typically not resolved in crystal structures but are critical for accurate hydrogen bond calculations.

  • Step 4: Charge Assignment. Assign appropriate partial charges to all atoms of the protein (e.g., Gasteiger charges).

  • Step 5: File Format Conversion. Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

2. Ligand Preparation (3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine)

  • Step 1: 2D Structure Generation. Draw the 2D structure of 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine using ChemDraw or a similar chemical drawing tool.

  • Step 2: 3D Structure Conversion and Energy Minimization. Convert the 2D structure to a 3D conformation using a program like Avogadro or Open Babel. Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[5]

  • Step 3: Torsion Angle Definition and File Format Conversion. Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking simulation. Save the prepared ligand in the PDBQT file format.

3. Grid Box Generation

  • Step 1: Identifying the Binding Site. The binding site is defined as the region of the protein where the ligand is expected to bind. In this case, it is the ATP-binding pocket of VEGFR-2. This can be identified based on the location of the co-crystallized ligand in the original PDB file.

  • Step 2: Defining the Grid Box. A 3D grid box is generated around the identified binding site. This box defines the search space for the docking algorithm. The size and center of the grid box should be sufficient to encompass the entire binding pocket. For VEGFR-2 (PDB ID: 2QU5), example grid center coordinates could be X: -28, Y: 9, Z: 6 with a size of 25 Å in each dimension.[6]

4. Molecular Docking Simulation

  • Step 1: Configuration File Setup. Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid.

  • Step 2: Running the Docking Simulation. Execute the AutoDock Vina program using the prepared configuration file. The software will perform multiple independent docking runs to explore different binding poses of the ligand within the protein's active site.[2]

  • Step 3: Output Analysis. AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding affinity.

C. Visualization of the Docking Workflow

The following diagram illustrates the key stages of the molecular docking process.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB 1. Protein Structure (e.g., VEGFR-2 from PDB) Clean_P Clean Protein PDB->Clean_P Remove Water, Ions, Ligand Ligand 2. Ligand Structure (3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine) ThreeD 3D Structure Ligand->ThreeD 2D to 3D Conversion Add_H Add Hydrogens Clean_P->Add_H Add Hydrogens Assign_C Assign Charges Add_H->Assign_C Assign Charges PDBQT_P Prepared Protein Assign_C->PDBQT_P Save as .pdbqt Grid 3. Grid Box Generation (Define Binding Site) PDBQT_P->Grid Min Minimized Ligand ThreeD->Min Energy Minimization PDBQT_L Prepared Ligand Min->PDBQT_L Define Torsions & Save as .pdbqt PDBQT_L->Grid Dock 4. Molecular Docking (AutoDock Vina) Grid->Dock Results 5. Results Analysis (Binding Poses & Scores) Dock->Results

Caption: A flowchart of the molecular docking workflow.

III. Results Analysis and Interpretation

The output of a molecular docking simulation provides valuable insights into the potential interaction between a ligand and its target protein.

A. Binding Affinity and Pose Selection

The primary quantitative result from molecular docking is the binding affinity, typically expressed in kcal/mol. A lower (more negative) binding energy suggests a more favorable binding interaction. It is important to analyze the top-ranked poses to identify recurring interaction patterns.

Table 1: Hypothetical Docking Results for 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine against VEGFR-2

Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
1-9.8Cys919, Asp1046, Glu885Asp1046 (main chain)Val848, Ala866, Leu840
2-9.5Cys919, Glu885, Phe1047Cys919 (main chain)Leu1035, Val916
3-9.2Asp1046, Cys1045, Glu917Glu917 (side chain)Ile1025, Val899
B. Visualization of Binding Interactions

Visual inspection of the top-ranked binding poses is crucial for understanding the specific molecular interactions that stabilize the protein-ligand complex. Using software like Discovery Studio Visualizer or PyMOL, researchers can identify:

  • Hydrogen Bonds: These are critical for binding affinity and specificity. The morpholine oxygen and pyrazole nitrogens are potential hydrogen bond acceptors or donors.

  • Hydrophobic Interactions: The phenyl and dimethylpyrazole groups are likely to engage in hydrophobic interactions with nonpolar residues in the binding pocket.

  • Pi-Stacking and Other Interactions: The aromatic rings of the ligand can form favorable pi-pi or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or histidine.

IV. Validation of Docking Results: Ensuring Scientific Rigor

While molecular docking is a powerful predictive tool, it is essential to validate the results to ensure their reliability.[7]

A. Re-docking of the Co-crystallized Ligand

A primary validation step involves extracting the co-crystallized ligand from the original PDB file and docking it back into the same binding site.[8] The Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered an acceptable validation of the docking protocol, indicating that the method can accurately reproduce the known binding mode.[8][9]

B. Comparison with Known Binders

Docking known inhibitors and non-inhibitors of the target protein can further validate the docking protocol.[8] A successful protocol should be able to distinguish between active and inactive compounds, with known inhibitors showing significantly better binding affinities than non-binders.

C. Molecular Dynamics (MD) Simulations

For a more rigorous validation, molecular dynamics simulations can be performed on the top-ranked protein-ligand complex.[7] MD simulations provide insights into the stability of the predicted binding pose over time under simulated physiological conditions, offering a more dynamic and realistic view of the interaction.[7]

V. Conclusion and Future Directions

This application note has provided a detailed protocol for the molecular docking of 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine against VEGFR-2. The in silico data generated from this workflow can provide strong evidence for the potential of this compound as a kinase inhibitor. Favorable docking scores and the identification of key binding interactions can guide the chemical synthesis of this and related compounds. Subsequent in vitro and in vivo testing would then be required to confirm the predicted biological activity and validate the computational hypotheses. The integration of computational methods like molecular docking into the early stages of drug discovery can significantly accelerate the identification and optimization of novel therapeutic agents.[10][11]

References

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. Available from: [Link]

  • Computational approaches to drug design. Drug Discovery News. Available from: [Link]

  • How to validate the molecular docking results? ResearchGate. Available from: [Link]

  • Validating Docking Results with Molecular Dynamics Simulation in India. BioNome. Available from: [Link]

  • Overview of typical CADD workflow. ResearchGate. Available from: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Available from: [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC. Available from: [Link]

  • From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. Available from: [Link]

  • Validation of Docking Methodology (Redocking). ResearchGate. Available from: [Link]

  • Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. Available from: [Link]

  • De Novo Design Workflow. Schrödinger Machine Learning Solutions. Available from: [Link]

  • In silico screening, Molecular docking studies of some Pyrazole derivatives as Inhibitors of Fungal 14-alpha demethylase. IJNRD. Available from: [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. Available from: [Link]

  • Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. Available from: [Link]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. PMC. Available from: [Link]

  • 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine. NextSDS. Available from: [Link]

  • Discovery of ( S)-3-(3-(3,5-Dimethyl-1 H-pyrazol-1-yl)phenyl)-4-(( R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic α v β 6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis. PubMed. Available from: [Link]

  • Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Available from: [Link]

  • 3-(3,5-dimethyl-1h-pyrazol-4-yl)morpholine. PubChemLite. Available from: [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

  • (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl). MDPI. Available from: [Link]

  • Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. MDPI. Available from: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC. Available from: [Link]

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC. Available from: [Link]

Sources

Technical Notes & Optimization

Optimization

refining molecular models of pyrazole-protein interactions

Welcome to the Technical Support & Troubleshooting Center for the Molecular Modeling of Pyrazole-Protein Interactions. As a Senior Application Scientist, I have designed this guide to move beyond basic software tutorials...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the Molecular Modeling of Pyrazole-Protein Interactions. As a Senior Application Scientist, I have designed this guide to move beyond basic software tutorials. Here, we address the fundamental physicochemical behaviors of pyrazole scaffolds—such as tautomerism, metal coordination, and dynamic instability—and provide self-validating workflows to ensure your computational models translate into reliable experimental predictions.

Section 1: Ligand Preparation and Pyrazole Tautomerism

FAQ 1: Why do my pyrazole derivatives yield poor docking scores despite having known nanomolar experimental affinity? Causality & Solution: The most frequent failure point in pyrazole modeling is incorrect tautomer assignment. The 1H-pyrazole ring exists in a dynamic tautomeric equilibrium. Swapping the proton from one nitrogen to the other fundamentally alters the pharmacophore, changing a hydrogen bond donor into an acceptor. If the incorrect tautomer is prepared, the docking algorithm will heavily penalize the pose due to donor-donor or acceptor-acceptor clashes with the protein backbone (e.g., the hinge region in kinases). As demonstrated in computational studies of monoamine oxidase (MAO) inhibitors, binding free energies are heavily influenced by these tautomeric equilibria, necessitating the evaluation of both tautomeric forms[1].

Protocol 1: Self-Validating Ligand Preparation Workflow

  • Structure Generation: Sketch the 2D pyrazole derivative.

  • Tautomer Enumeration: Use a tautomer generator (e.g., LigPrep) to enumerate all possible tautomeric and protomeric states at physiological pH (7.4 ± 1.0).

  • Quantum Mechanical (QM) Optimization: Pre-optimize the generated tautomers using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level to determine the ground-state minimum energy[2].

  • Force Field Assignment: Assign partial charges using a robust force field like OPLS3, which is highly effective at avoiding steric clashes and accurately representing the electronic distribution of heterocycles[3].

  • Validation Check: Calculate the energy difference ( Δ E) between tautomers. If Δ E < 2.0 kcal/mol, retain both tautomers for the docking phase.

TautomerLogic Start Input 2D Pyrazole Enum Enumerate Tautomers (pH 7.4) Start->Enum QM QM Optimization (B3LYP) Enum->QM Calc Calculate ΔE (T1 vs T2) QM->Calc Decision Is ΔE < 2.0 kcal/mol? Calc->Decision KeepBoth Dock Both Tautomers Decision->KeepBoth Yes KeepOne Dock Lowest Energy Tautomer Decision->KeepOne No

Logical workflow for pyrazole tautomer enumeration and selection prior to docking.

Section 2: Docking and Pose Refinement

FAQ 2: How do I handle pyrazole interactions with metalloproteins, such as Carbonic Anhydrase? Causality & Solution: Pyrazole nitrogens are excellent metal coordinators. Standard molecular mechanics scoring functions often fail to accurately model the coordinate covalent bonds between the pyrazole nitrogen and metal ions (e.g., Zn²⁺). You must utilize a docking program that supports metal coordination constraints or apply QM-polarized ligand docking. Furthermore, the protein crystal structure must be meticulously prepared by optimizing the hydrogen bond networks of surrounding residues while keeping the metal ions fixed in the active site[3].

Table 1: Recommended Force Fields for Pyrazole Modeling

Force FieldPrimary ApplicationStrengths for Pyrazole Modeling
OPLS3 / OPLS4 Docking & Ligand PrepExcellent parameterization for heterocycles; accurately models tautomeric energy penalties[3].
MMFF94s Conformational SearchFast and robust for gas-phase geometry optimization of azo/hydrazo tautomers[2].
AMBER (GAFF2) MD SimulationsHighly compatible with biological systems; reliable united-atom/all-atom parameters[1].

Protocol 2: MM-GBSA Pose Refinement

  • Initial Docking: Generate the top 10-20 poses using a standard empirical scoring function (e.g., Glide SP or XP).

  • Re-scoring: Submit the poses to an MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculation to estimate relative binding affinities.

  • Solvation Model: Apply the VSGB 2.0 solvation model to account for the desolvation penalty of the polar pyrazole nitrogens.

  • Residue Flexibility: Allow protein side-chains within 5.0 Å of the pyrazole ligand to be flexible during the minimization step to simulate induced fit.

  • Validation Check: Discard any poses where the pyrazole nitrogen loses its critical hydrogen bond or metal coordination after structural relaxation.

Section 3: Molecular Dynamics (MD) and Free Energy Perturbation (FEP)

FAQ 3: During my 100 ns MD simulation, the pyrazole ligand flips 180 degrees or completely leaves the binding pocket. Is this a biological reality or an artifact? Causality & Solution: While transient unbinding can occur, a rapid 180-degree flip usually indicates a system setup artifact. This is almost always caused by an initial docking pose that forced an unfavorable tautomer, or an incorrect protonation state of the active site residues (e.g., His, Asp, Glu). For example, if a pyrazole is placed near a protonated Histidine but is itself acting as a hydrogen bond donor, electrostatic repulsion will violently force the ligand out during the MD production run. Stable target conformations rely heavily on specific hydrogen bond interactions; decomposition of free energies via MM/GBSA confirms that van der Waals interactions are the major driving force, but they cannot overcome severe electrostatic clashes[4].

Protocol 3: MD Simulation Setup for Pyrazole-Protein Complexes

  • System Solvation: Place the refined complex in a TIP3P water box with a minimum 10 Å buffer between the protein and the box edge.

  • Neutralization: Add Na⁺/Cl⁻ ions to neutralize the system and simulate a physiological salt concentration (0.15 M).

  • Equilibration:

    • Run a 100 ps NVT ensemble (constant volume/temperature) at 300 K with position restraints on heavy atoms.

    • Run a 100 ps NPT ensemble (constant pressure/temperature) at 1 bar to equilibrate system density.

  • Production Run: Execute a minimum of 100 ns unconstrained MD.

  • Trajectory Analysis: Calculate the Root Mean Square Deviation (RMSD) of the pyrazole ring. Perform MM/PBSA binding free energy decomposition to analyze per-residue contributions and confirm stability[5].

MDWorkflow Complex Docked Complex Solvate Solvation & Ionization (TIP3P) Complex->Solvate Min Energy Minimization Solvate->Min Equil NVT & NPT Equilibration Min->Equil Prod 100 ns Production MD Equil->Prod MMPBSA MM/PBSA Free Energy Calc Prod->MMPBSA

Step-by-step molecular dynamics and MM/PBSA free energy calculation workflow.

References

  • Monoamine Oxidase Isoform-Dependent Tautomeric Influence in the Recognition of 3,5-Diaryl Pyrazole Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints Source: MDPI URL:[Link]

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Molecular Dynamics Simulation, Free Energy Calculation and Structure-Based 3D-QSAR Studies of B-RAF Kinase Inhibitors Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors Source: PMC (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

Pyrazole-Based Inhibitor Selectivity &amp; Optimization: Technical Support Center

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the paradoxical nature of pyrazole-based inhibitors.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the paradoxical nature of pyrazole-based inhibitors. While the pyrazole scaffold is a privileged pharmacophore—offering excellent hydrogen-bonding capabilities and synthetic tractability—its propensity for off-target binding and assay interference can derail drug development pipelines.

This guide provides field-proven troubleshooting strategies, focusing on the mechanistic causality behind experimental failures and offering self-validating protocols to ensure your data is robust and trustworthy.

Module 1: Assay Interference & False Positives (HTS Troubleshooting)

Q: During our high-throughput screening (HTS) of hydroxy-pyrazole derivatives, we observed non-classic sigmoidal dose-response curves. The compounds show >100% efficacy at low concentrations, but inhibitory potency diminishes at higher concentrations. What causes this, and how can we validate true hits?

A: This is a classic hallmark of pan-assay interference (PAINS), specifically driven by trace metal chelation rather than true target engagement.

  • The Causality: The pyrazole core's nitrogen atoms, especially when positioned adjacent to a hydroxyl group, can act as a bidentate ligand for trace metals (like zinc or magnesium) present in your assay buffer. At low concentrations, the compound reversibly inhibits the enzyme by chelating the active-site metal or trace metals required for catalytic turnover. At higher concentrations, the compound aggregates or precipitates the metal complex, leading to a bizarre dose-response drop-off.

  • The Fix: Adapt your biochemical assay by adding 100 µM of EDTA to chelate trace metals. If the compound's activity disappears in the presence of EDTA, it was a false positive driven by metal chelation ().

Module 2: Achieving Kinase Selectivity (Structural & Mechanistic)

Q: My pyrazole-based kinase inhibitor hits multiple off-target kinases (e.g., FLT3, KIT) alongside my primary target (e.g., Aurora B). How can I structurally modify the pyrazole core to enhance selectivity?

A: The lack of selectivity stems from the highly conserved nature of the ATP-binding pocket across the kinome. Pyrazoles typically act as Type I inhibitors, binding the active conformation via hydrogen bonds to the hinge region.

  • The Causality: To improve selectivity, you must exploit non-conserved regions adjacent to the ATP pocket. For example, in the development of Aurora B inhibitors (e.g., SP-96), the substitution pattern on the central phenyl ring—located between the urea and NH groups of the pyrazole derivative—dictates the selectivity profile. A meta-disubstituted central phenyl ring perfectly aligns with the unique topology of the Aurora B pocket. If para-disubstituted, the molecule loses this specific steric alignment and potently inhibits FLT3 and KIT as well ().

Module 3: Cellular Activity vs. Biochemical Potency

Q: Our pyrazole lead shows sub-nanomolar biochemical potency ( Ki​ < 1 nM) but micromolar activity in cell-based assays. What is causing this drop-off, and how do we prioritize compounds for cellular efficacy?

A: A significant drop-off between biochemical and cellular potency is often misattributed solely to poor cell permeability. In reality, it is frequently a failure of drug-target residence time (off-rate).

  • The Causality: In the complex intracellular environment, high concentrations of endogenous substrates (like ATP for kinases or lactate for dehydrogenases) constantly compete with your inhibitor. A slow off-rate (long residence time) ensures the inhibitor remains bound to the target despite this fierce competition.

  • The Fix: Shift your prioritization metrics. Rank compounds based on their drug-target residence time measured via Surface Plasmon Resonance (SPR) rather than just IC50​ . Validate intracellular binding using the Cellular Thermal Shift Assay (CETSA) ().

Quantitative Data: Structural Modifications and Selectivity Impact

To guide your medicinal chemistry efforts, the following table summarizes how specific modifications to the pyrazole scaffold impact selectivity across different targets.

Target EnzymeCore ScaffoldStructural ModificationImpact on Selectivity / PotencyReference
Aurora B Pyrazole-ureameta-disubstituted central phenyl>2000-fold selective against FLT3/KIT
Aurora B Pyrazole-ureapara-disubstituted central phenylComplete loss of selectivity; inhibits FLT3/KIT
BACE1 Pyrazole P3 ligandPyrazolemethyl urethane>3800-fold over BACE2; >2500-fold over Cat-D
LDH Hydroxy-pyrazoleNone (Trace metal present in assay)False positive (Non-classic dose-response)
Self-Validating Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Preparation: Culture target cells to 70-80% confluence. Harvest and wash with PBS.

  • Compound Treatment: Resuspend cells in PBS supplemented with protease inhibitors. Divide into two aliquots: treat one with the pyrazole inhibitor (10 µM) and the other with DMSO vehicle control. Incubate for 30 mins at 37°C.

  • Thermal Profiling: Aliquot the treated cells into PCR tubes (50 µL each). Heat the tubes across a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse cells via three freeze-thaw cycles. Centrifuge at 20,000 x g for 20 mins at 4°C to pellet denatured proteins.

  • Self-Validation Check: Extract the soluble supernatant and run a Western blot probing for the target protein. A true target engagement is validated if the inhibitor-treated samples show a rightward shift in the melting curve ( Tm​ ) compared to the DMSO control. Crucial validation: Include a known non-binding structural analog of your pyrazole as a negative control; it must show no Tm​ shift, confirming the stabilization is due to specific pocket binding, not non-specific hydrophobic aggregation.

Protocol 2: Surface Plasmon Resonance (SPR) for Residence Time
  • Sensor Chip Preparation: Immobilize the purified target kinase onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Quench excess reactive groups with ethanolamine.

  • Baseline Stabilization: Flow running buffer (HBS-EP+ with 1% DMSO) over the chip until a stable baseline is achieved.

  • Association Phase: Inject the pyrazole inhibitor at varying concentrations (0.1 nM to 100 nM) at a flow rate of 30 µL/min for 120 seconds.

  • Dissociation Phase: Switch to running buffer and monitor the dissociation for 600 seconds.

  • Self-Validation Check: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The protocol validates itself if the Chi-square ( χ2 ) value of the fit is <10% of the Rmax​ . This mathematical threshold ensures the calculated off-rate ( kd​ ) is a true reflection of binding kinetics and not an artifact of bulk refractive index changes or non-specific binding.

Visualizations & Workflows

TroubleshootingTree Start Pyrazole Hit Identified CheckDose Check Dose-Response Start->CheckDose Sigmoidal Sigmoidal >100% Efficacy? CheckDose->Sigmoidal AddEDTA Add 100 µM EDTA Sigmoidal->AddEDTA Yes CheckCell Check Cell Efficacy Sigmoidal->CheckCell No FalsePos Activity Lost: False Positive AddEDTA->FalsePos Yes TrueHit Activity Maintained AddEDTA->TrueHit No OffTarget High Off-Target Binding? TrueHit->OffTarget ModStructure Modify Central Phenyl OffTarget->ModStructure Yes OffTarget->CheckCell No ModStructure->OffTarget PoorCell Poor Cell EC50? CheckCell->PoorCell RunSPR Run SPR & CETSA PoorCell->RunSPR Yes Optimize Optimize Residence Time RunSPR->Optimize

Troubleshooting decision tree for pyrazole-based inhibitor optimization.

KinaseBinding Pyrazole Pyrazole Scaffold Type1 Type I Binding (Active DFG-in) Pyrazole->Type1 Default Mode Type2 Type II Binding (Inactive DFG-out) Pyrazole->Type2 Structural Mod Hinge Hinge Region Hydrogen Bonds Type1->Hinge Allosteric Adjacent Hydrophobic Allosteric Pocket Type2->Allosteric Conserved Highly Conserved (Poor Selectivity) Hinge->Conserved Selective Less Conserved (High Selectivity) Allosteric->Selective

Mechanistic pathway of pyrazole binding modes dictating kinase selectivity.

References
  • Rai, G., Brimacombe, K. R., Mott, B. T., et al. (2017). Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH). Journal of Medicinal Chemistry, 60(22), 9184-9204. URL:[Link]

  • Zareei, S. O., Madkour, M. M., & Anbar, H. S. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. URL:[Link]

  • Ghosh, A. K., Brindisi, M., Yen, Y. C., et al. (2015). Structure-based design, synthesis and biological evaluation of novel β-secretase inhibitors containing a pyrazole or thiazole moiety as the P3 ligand. Bioorganic & Medicinal Chemistry Letters, 25(4), 767-772. URL:[Link]

Optimization

addressing off-target effects of 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine

Introduction: Welcome to the comprehensive technical support guide for 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine. This molecule, combining a pyrazole core frequently associated with kinase inhibition and a morp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the comprehensive technical support guide for 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine. This molecule, combining a pyrazole core frequently associated with kinase inhibition and a morpholine moiety known to improve pharmacokinetic properties, is a potent tool for cellular research.[1][2] However, like all small molecule inhibitors, its utility is predicated on understanding and controlling for potential off-target activities. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its use, ensuring experimental rigor and data integrity. Here, we provide field-proven insights through a series of troubleshooting guides and FAQs to address specific issues you may encounter, helping you to distinguish true on-target biological effects from experimental artifacts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial challenges and questions that arise during the use of 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine.

Q1: I'm observing a significant difference between the IC50 value in my cell-based assay and the published biochemical data. What could be causing this discrepancy?

A1: This is a common and important observation. A rightward shift in potency (higher IC50) from a biochemical to a cellular environment is often expected and can be attributed to several factors:

  • Cell Permeability: The compound may have limited ability to cross the cell membrane, resulting in a lower intracellular concentration than what is applied externally. The morpholine group generally aids solubility and permeability, but this is not guaranteed in all cell types.[2]

  • Intracellular ATP Concentration: If the compound is an ATP-competitive kinase inhibitor, its apparent potency will be lower in cells where ATP concentrations (millimolar range) are much higher than those used in many biochemical kinase assays (micromolar range). This increased competition requires a higher concentration of the inhibitor to achieve the same level of target engagement.

  • Efflux Pumps: Cells, particularly cancer cell lines, can express drug efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cytoplasm, reducing its effective concentration at the target.

  • Plasma & Protein Binding: In the presence of serum in your culture media, the compound can bind to proteins like albumin, reducing the free fraction available to enter the cell and engage the target.

  • Inhibitor Stability & Metabolism: The compound may be metabolized by cellular enzymes into less active or inactive forms over the course of your experiment, reducing its effective concentration over time.

Q2: My cells are exhibiting a phenotype that is inconsistent with the known function of the intended target kinase. How should I begin to investigate this?

A2: This is a critical sign of a potential off-target effect. The first step is to systematically validate that the observed phenotype is truly linked to the compound's activity on its intended target.[3] A logical starting point involves two key actions:

  • Confirm Target Engagement: First, you must verify that the compound is engaging its primary target in your cells at the concentrations you are using. A simple method is to use Western blotting to check the phosphorylation status of a known, direct downstream substrate of your target kinase.[3] A reduction in substrate phosphorylation in a dose-dependent manner suggests on-target activity.

  • Use Orthogonal Controls: Do not rely on a single molecule. The most convincing data comes from reproducing the phenotype using a different, structurally unrelated inhibitor that targets the same protein. If two different molecules cause the same effect, it is much more likely to be a true on-target phenotype.

Q3: I am running a long-term experiment (e.g., 48-72 hours), and the inhibitor's effect seems to diminish over time. Why is this happening?

A3: This "recovery" phenotype often points towards issues of compound stability or metabolism. Over extended periods in culture, the compound can be sequestered, enzymatically degraded, or simply depleted from the media. To address this, consider the following:

  • Replenish the Compound: For long-term assays, perform partial media changes with freshly prepared inhibitor every 24 hours to maintain a more consistent effective concentration.

  • Assess Stability: If the problem persists, you may need to assess the compound's stability directly in your culture medium using analytical methods like HPLC-MS.

Q4: How can I rule out non-specific effects caused by compound aggregation?

A4: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit proteins, leading to false-positive results. Pyrazole-containing compounds can sometimes present solubility challenges.[4]

  • Visual Inspection: First, visually inspect your stock solutions and final dilutions in media for any signs of precipitation or cloudiness.

  • Dose-Response Curve Shape: Aggregating compounds often produce unusually steep, non-saturating dose-response curves.

  • Detergent Disruption: As a diagnostic tool, include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in a biochemical assay. If the compound's activity is due to aggregation, the detergent will disrupt the aggregates and reduce or eliminate the observed inhibition.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed workflows for confirming on-target activity and identifying potential off-targets.

Guide 1: Validating On-Target vs. Off-Target Phenotypes

Question: How can I definitively prove that my observed cellular phenotype is a result of inhibiting the intended target and not an off-target effect?

Workflow for Phenotype Validation

cluster_validation Orthogonal Validation Strategies phenotype Unexpected Phenotype Observed with Compound A inhibitor Test Structurally Unrelated Inhibitor (Compound B) phenotype->inhibitor knockdown Genetic Knockdown/Knockout (siRNA, CRISPR) phenotype->knockdown rescue Rescue with Drug-Resistant Mutant Target phenotype->rescue neg_control Test Inactive Analog of Compound A phenotype->neg_control result1 Same Phenotype? inhibitor->result1 result2 Same Phenotype? knockdown->result2 result3 Phenotype Reversed? rescue->result3 result4 Phenotype Absent? neg_control->result4 ontarget Conclusion: Likely ON-TARGET Effect result1->ontarget  Yes offtarget Conclusion: Likely OFF-TARGET Effect result1->offtarget No   result2->ontarget  Yes result2->offtarget No   result3->ontarget  Yes result3->offtarget No   result4->ontarget  Yes result4->offtarget No  

Caption: Logic diagram for validating on-target vs. off-target effects.

  • Method 1: Use a Structurally Unrelated Inhibitor: This is a cornerstone of rigorous pharmacology. If an inhibitor with a completely different chemical scaffold (e.g., a quinazoline vs. our pyrazole) that targets the same protein elicits the same phenotype, it strongly supports an on-target mechanism.

  • Method 2: Genetic Target Knockdown/Knockout: Use tools like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the genetic knockdown recapitulates the phenotype observed with the inhibitor, it provides powerful evidence that the phenotype is mediated by that target.

  • Method 3: Rescue Experiments: If a known drug-resistant mutation of your target exists, you can perform a rescue experiment.[3] Express the drug-resistant mutant in your cells and then treat with the inhibitor. The on-target effects should be reversed or "rescued," while any off-target effects will persist.

  • Method 4: Use a Negative Control Analog: If available, use a structural analog of your compound that is known to be inactive against the primary target. This control helps to rule out effects caused by the chemical scaffold itself. If the inactive analog does not produce the phenotype, it strengthens the case for an on-target effect of the active compound.

Guide 2: Confirming Target Engagement in a Cellular Context

Question: How can I confirm that 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine is binding to its intended target inside the cell at my experimental concentrations?

Answer: Observing a downstream effect is indirect evidence. Direct evidence of target binding in the complex cellular environment is crucial for validating your system.

Workflow for Confirming Target Engagement

cluster_methods Experimental Approaches start Goal: Confirm Target Engagement in Cells western Western Blot for Substrate Phosphorylation start->western cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa result1 Dose-dependent decrease in p-Substrate? western->result1 result2 Thermal stabilization of target protein? cetsa->result2 conclusion Conclusion: Target Engagement Confirmed result1->conclusion  Yes inconclusive Conclusion: Engagement Not Confirmed (Re-evaluate concentration/target) result1->inconclusive No   result2->conclusion  Yes result2->inconclusive No  

Sources

Troubleshooting

Technical Support Center: Optimizing Pharmacokinetics of Morpholine-Containing Compounds

Welcome to the Advanced Pharmacokinetics (PK) Support Center. Morpholine is a privileged scaffold in medicinal chemistry, featured in over 20 FDA-approved drugs (e.g., linezolid, gefitinib, reboxetine) due to its ability...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Pharmacokinetics (PK) Support Center. Morpholine is a privileged scaffold in medicinal chemistry, featured in over 20 FDA-approved drugs (e.g., linezolid, gefitinib, reboxetine) due to its ability to improve aqueous solubility, modulate pKa, and provide a balanced lipophilic-hydrophilic profile[1]. However, the same electronic properties that make it attractive often introduce severe metabolic liabilities.

This guide provides drug development professionals with mechanistic troubleshooting strategies, self-validating protocols, and structural optimization techniques to rescue morpholine-containing hits with poor PK profiles.

Part 1: Diagnostic & Optimization FAQs

Q1: My morpholine-containing hit shows rapid clearance in Human Liver Microsomes (HLM). How do I determine if the morpholine ring is the primary liability?

A: High intrinsic clearance ( CLint​ ) in HLM assays is often driven by Cytochrome P450 (CYP)-mediated oxidation. The morpholine ring is highly susceptible to oxidation at the carbon atoms adjacent to the nitrogen or oxygen (the α -carbons).

  • The Causality: The lone electron pairs on the nitrogen and oxygen heteroatoms stabilize the radical intermediate formed when the CYP450 heme iron abstracts a hydrogen atom. This significantly lowers the activation energy for α -carbon oxidation.

  • Troubleshooting Step: You must perform a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Metabolite Identification (MetID) assay. Look for mass shifts of +16 Da (hydroxylation) or the presence of polar, linear metabolites indicating ring-opening or N-dealkylation. If these are the dominant peaks, the morpholine ring is your metabolic "soft spot."

Q2: MetID confirms rapid morpholine ring-opening. What structural modifications can I make without losing the compound's solubility?

A: If the morpholine ring is your metabolic liability, you must alter its electronic or steric environment to block CYP access. Proven strategies include:

  • Steric Hindrance ( α -Methylation): Introducing a methyl group at the α -carbon physically blocks the CYP450 active site from accessing the vulnerable C-H bond.

  • Scaffold Hopping to Bioisosteres: Replacing morpholine with dihydropyrans or oxa-azaspiro compounds can maintain the necessary hydrogen-bond vectors while completely changing the metabolic profile. For instance, dihydropyrans have been successfully utilized as potent hinge-binding morpholine bioisosteres in lipid kinase inhibitors[2].

  • Conformational Restriction (Bridged Morpholines): Utilizing bridged bicyclic systems (e.g., oxa-azabicyclo rings) increases the Fsp3​ character and alters the ring conformation, which can drastically reduce CYP binding affinity while preserving target engagement[3][4].

Q3: I added a morpholine to improve solubility, but now my compound suffers from poor Caco-2 permeability and high efflux. Why did this happen?

A: This is a classic pKa and lipophilicity imbalance. The basic nitrogen of the unsubstituted morpholine ring (pKa ~8.3) means the molecule is highly protonated (>90%) at physiological pH (7.4).

  • The Causality: Charged species cannot easily partition into the lipophilic core of the cell membrane, leading to poor passive permeability. Furthermore, protonated amines are frequently recognized by efflux transporters like P-glycoprotein (P-gp).

  • The Solution: You must lower the basicity of the morpholine nitrogen. Introducing electron-withdrawing groups (e.g., fluorination of the adjacent ring or utilizing difluoropiperidine bioisosteres) exerts a negative inductive effect, lowering the pKa of the nitrogen[4]. This increases the fraction of neutral species at pH 7.4, enhancing passive permeability and often reducing efflux.

Part 2: Visualizing the Problem and Solution

Metabolic Degradation Pathway

The following diagram illustrates the mechanistic cascade of morpholine degradation, highlighting why ring cleavage is a terminal event for drug efficacy.

Metabolism Parent Morpholine Parent Drug CYP CYP450 Oxidation (Alpha-Carbon) Parent->CYP Heme Iron Catalysis Hydroxyl Hydroxylated Intermediate CYP->Hydroxyl Oxygen Insertion RingOpen Ring-Opened Metabolite (Inactive) Hydroxyl->RingOpen C-O/C-N Cleavage Dealkyl N-Dealkylated Metabolite Hydroxyl->Dealkyl Loss of Morpholine

CYP450-mediated metabolic degradation pathway of morpholine-containing compounds.

Troubleshooting Decision Matrix

Use this workflow to systematically diagnose and resolve high clearance issues.

Workflow Start High In Vitro Clearance (HLM Assay) MetID Perform LC-MS/MS Metabolite ID Start->MetID Decision Is Morpholine the Metabolic Soft Spot? MetID->Decision Yes Yes: Ring Cleavage or Oxidation Decision->Yes Confirmed No No: Other Scaffold Metabolism Decision->No Ruled Out Steric Strategy 1: Alpha-Methylation Yes->Steric Bioisostere Strategy 2: Bioisosteres (e.g., Dihydropyran) Yes->Bioisostere Other Optimize Alternative Functional Groups No->Other

Decision matrix for diagnosing and resolving morpholine-driven pharmacokinetic liabilities.

Part 3: Quantitative Data Presentation

The table below synthesizes the expected physicochemical and PK shifts when applying common morpholine optimization strategies.

Optimization StrategyStructural ModificationEffect on pKa (Basicity)Effect on Lipophilicity (cLogD)Impact on CLint​ (Metabolic Stability)
Steric Hindrance α -MethylmorpholineMinimal ChangeSlight Increase (+0.3)High Improvement (Blocks local CYP oxidation)
Scaffold Hopping DihydropyranRemoves basic nitrogenIncrease (+1.0 to +1.5)Moderate Improvement (Eliminates N-dealkylation)[2]
Fluorination 4,4-DifluoropiperidineSignificant DecreaseModerate Increase (+0.5)High Improvement (Deactivates ring electronically)[4]
Ring Contraction Azetidine/OxetaneVariableDecrease (-0.2 to -0.5)Moderate Improvement (Alters binding conformation)[5]

Part 4: Self-Validating Experimental Protocol

In Vitro Microsomal Stability & MetID Workflow

To ensure trustworthiness, this protocol incorporates an internal self-validation system. If the control compounds do not behave as expected, the assay must be rejected, preventing false-positive stability data.

Phase 1: Incubation & Self-Validation

  • Preparation: Prepare a 1 mM stock solution of the morpholine test compound, along with positive controls (Verapamil for high clearance; Warfarin for low clearance) in DMSO.

  • Reaction Mixture: In a 96-well plate, combine Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Mechanistic Rationale: NADPH provides the reducing equivalents required by the CYP450 catalytic cycle. Without it, CYP-mediated oxidation cannot occur.

  • Time-Course Sampling: Extract 50 μ L aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Mechanistic Rationale: Acetonitrile precipitates the microsomal proteins, instantly halting enzymatic activity and releasing the bound drug.

  • System Validation Check (Critical): Calculate the CLint​ of Verapamil and Warfarin.

    • Pass Criteria: Verapamil t1/2​ < 15 mins; Warfarin t1/2​ > 60 mins. If these parameters are not met, the microsomes are degraded or the NADPH regenerating system failed. Do not proceed to data analysis.

Phase 2: LC-MS/MS Analysis & Metabolite Identification

  • Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Clearance Calculation: Inject the supernatant into the LC-MS/MS. Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope equals the elimination rate constant ( k ). Calculate CLint​ = (0.693 / t1/2​ ) * (incubation volume / amount of microsomal protein).

  • Metabolite Scanning: Perform a full-scan MS and MS/MS product ion scan. Look for specific precursor-to-product ion transitions corresponding to +16 Da (hydroxylation) or -14 Da (N-demethylation).

  • Actionable Output: Map the identified fragments to the morpholine ring. If >50% of the parent loss is attributed to morpholine-specific fragments, proceed to the structural optimization strategies outlined in Q2.

References

  • 6 - Pharmaceutical Business Review 2.5 - ACS Publications 3.2 - ACS Publications

  • - Benchchem

  • 1 - PMC 6.3 - RSC 7.4 - Journal of Medicinal Chemistry

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrazole and Imidazole Bioactivity in Medicinal Chemistry

As a Senior Application Scientist, I frequently encounter a critical decision point in early-stage drug design: selecting the optimal nitrogen-containing heterocycle for target engagement. Pyrazole and imidazole are two...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical decision point in early-stage drug design: selecting the optimal nitrogen-containing heterocycle for target engagement. Pyrazole and imidazole are two of the most privileged 5-membered aza-heterocycles in the medicinal chemist's toolbox. While they share the same molecular formula ( C3​H4​N2​ ), the simple transposition of a single nitrogen atom fundamentally alters their physicochemical properties, target engagement profiles, and metabolic liabilities.

This guide provides an objective, data-driven comparison of their bioactivity, focusing on kinase inhibition, hydrogen bonding capabilities, and self-validating experimental protocols for evaluating these scaffolds.

Physicochemical Properties & Mechanistic Causality

The functional divergence between pyrazole and imidazole stems directly from their electronic structures. Imidazole contains a "pyrrole-like" nitrogen (NH) and a "pyridine-like" nitrogen separated by a carbon atom. Pyrazole features these two nitrogens adjacent to each other.

  • Basicity (pKa) : Imidazole is a significantly stronger base (pKa ~7.0) than pyrazole (pKa ~2.5) . Causality : Upon protonation, the imidazolium cation perfectly delocalizes the positive charge across two equivalent, non-adjacent nitrogen atoms. In the pyrazolium ion, the adjacent nitrogens repel each other, making charge delocalization far less stable.

  • Hydrogen Bonding : Imidazole forms extensive polymeric hydrogen-bond networks, leading to a higher boiling point and lower lipophilicity. Pyrazole primarily forms localized dimers .

Table 1: Quantitative Comparison of Physicochemical Properties

PropertyPyrazoleImidazoleCausality / Biological Impact
pKa (Conjugate Acid) ~2.5~7.0Imidazole is easily protonated at physiological pH; Pyrazole remains neutral.
Boiling Point 187 °C256 °CImidazole forms extensive polymeric H-bonds; Pyrazole forms simple dimers.
Lipophilicity (LogP) HigherLowerPyrazole's lower basicity and dimer-formation enhance membrane permeability.
CYP450 Liability LowHighImidazole's basic nitrogen strongly coordinates with metabolic heme iron.
Bioactivity and Target Engagement: Kinase Inhibition

Both scaffolds are extensively used in ATP-competitive kinase inhibitors, but they serve different strategic purposes.

  • Imidazole : Often forms strong, directional hydrogen bonds with the hinge region of kinases, making it excellent for target differentiation . However, its high basicity and strong electron-donating capability make it prone to coordinating with the heme iron of Cytochrome P450 (CYP450) enzymes, leading to undesirable metabolic toxicity and drug-drug interactions.

  • Pyrazole : Frequently utilized as a bioisostere for phenol, benzene, or imidazole. Its lower basicity and higher lipophilicity enhance membrane permeability while drastically reducing CYP450 liability. Pyrazole-based inhibitors (e.g., targeting Akt or Aurora kinases) demonstrate excellent metabolic stability and potent kinase inhibition .

ScaffoldSelection Start Target Identification (e.g., Kinase ATP Pocket) Decision Require High Aqueous Solubility & Strong H-Bond Acceptor? Start->Decision Imidazole Select Imidazole (pKa ~7.0, Stronger Base) Decision->Imidazole Yes Pyrazole Select Pyrazole (pKa ~2.5, Higher Lipophilicity) Decision->Pyrazole No CYP Check CYP450 Liability (Heme Iron Coordination) Imidazole->CYP Bioisostere Bioisosteric Replacement (Improve Metabolic Stability) CYP->Bioisostere High Toxicity Bioisostere->Pyrazole

Logic flow for selecting pyrazole vs. imidazole scaffolds in drug design.

Self-Validating Experimental Protocol: High-Throughput Kinase Activity Assay

To objectively evaluate the target differentiation potential of pyrazole vs. imidazole derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard . This protocol includes a self-validating Z'-factor calculation to ensure data trustworthiness.

Step-by-Step Methodology:

  • Compound Preparation : Serially dilute pyrazole and imidazole test compounds in 100% DMSO. Transfer to a 384-well low-volume microplate. Causality: Keep final DMSO concentration <1% in the assay to prevent solvent-induced enzyme denaturation.

  • Kinase Reaction : Add 2.5 µL of the purified kinase domain (e.g., Akt1 or Aurora A) in assay buffer (HEPES pH 7.5, MgCl2​ , EGTA, Brij-35). Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows for pre-equilibrium binding of the inhibitor to the ATP pocket before substrate competition begins.

  • ATP/Substrate Addition : Initiate the reaction by adding 2.5 µL of ATP (at the predetermined Km​ concentration) and the specific biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection : Terminate the reaction by adding 5 µL of TR-FRET detection reagent (Europium-labeled anti-phospho antibody and Streptavidin-APC tracer). Incubate for 60 minutes.

  • Signal Acquisition & Self-Validation : Read the plate on a multi-mode microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

    • Self-Validation Checkpoint : Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. A Z'-factor > 0.5 validates the assay's robustness, ensuring the observed IC50​ differences between pyrazole and imidazole are statistically significant and not an artifact of assay noise.

AssayWorkflow Prep 1. Compound Preparation (Serial Dilution in DMSO) Incubate 2. Kinase Reaction (Enzyme + ATP + Substrate) Prep->Incubate Detect 3. TR-FRET Detection (Eu-Antibody + Tracer) Incubate->Detect Analyze 4. Data Analysis (IC50 Calculation) Detect->Analyze Validate Self-Validation (Z'-factor > 0.5) Analyze->Validate

Step-by-step TR-FRET kinase assay workflow with self-validation checkpoint.

Metabolic Stability & Bioisosteric Replacement

When an imidazole hit shows potent efficacy but fails in ADME panels due to CYP inhibition, medicinal chemists often employ a scaffold hopping strategy to convert the imidazole core into a pyrazole . This replacement maintains the required hydrogen bond donor/acceptor vectors for the kinase hinge region while dropping the pKa, thereby evading heme coordination. Conversely, novel photochemical strategies are now allowing researchers to convert pyrazoles directly into imidazoles in a single step to fine-tune biological properties when higher aqueous solubility is demanded .

Conclusion

The choice between pyrazole and imidazole is not arbitrary; it is a calculated balance of basicity, lipophilicity, and target geometry. Imidazole offers superior aqueous solubility and strong target coordination, while pyrazole provides a metabolically stable, lipophilic alternative crucial for overcoming off-target CYP450 liabilities.

References
  • Dimova, D., et al. "Assessing the Target Differentiation Potential of Imidazole-Based Protein Kinase Inhibitors." Journal of Medicinal Chemistry, 2012.[Link]

  • El-Gamal, M. I., et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules, 2022.[Link]

  • "A photochemical strategy for pyrazole to imidazole conversion." ChemRxiv, 2023.[Link]

  • "Nature and Hierarchy of Hydrogen-Bonding Interactions in Binary Complexes of Azoles with Water and Hydrogen Peroxide." PMC, 2018.[Link]

Comparative

validating the efficacy of 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine in vivo

An In Vivo Efficacy Validation Guide: Evaluating 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine in Preclinical Oncology Models A Senior Application Scientist's Guide to In Vivo Efficacy Validation Introduction: Cont...

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Author: BenchChem Technical Support Team. Date: March 2026

An In Vivo Efficacy Validation Guide: Evaluating 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine in Preclinical Oncology Models

A Senior Application Scientist's Guide to In Vivo Efficacy Validation

Introduction: Contextualizing a Novel Molecular Entity

The compound 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine, hereafter designated Pyramorph , represents a novel chemical entity with therapeutic potential. Structural analysis of its pyrazole and morpholine moieties suggests a likely interaction with protein kinases, a class of enzymes frequently dysregulated in human diseases, particularly cancer. This guide establishes a comprehensive framework for the in vivo validation of Pyramorph, operating under the hypothesis that it functions as a selective inhibitor of the Phosphoinositide 3-kinase (PI3K) alpha isoform (PI3Kα).

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, often driven by activating mutations in the PIK3CA gene, is a key oncogenic driver in numerous cancers, including breast, colorectal, and lung cancers. Therefore, validating Pyramorph's efficacy requires a rigorous, multi-faceted in vivo study design that not only assesses its anti-tumor activity but also compares it directly against established clinical and late-stage preclinical benchmarks.

This guide is structured to provide drug development professionals with a strategic and tactical roadmap for this validation process. We will detail the experimental design, provide step-by-step protocols for execution, and outline the necessary data analysis to build a robust preclinical data package.

Comparative Framework: Selecting Appropriate Benchmarks

To ascertain the therapeutic potential of Pyramorph, its performance must be contextualized against relevant alternatives. The choice of comparators is critical for interpreting the significance of the efficacy data.

  • Alpelisib (BYL719): An FDA-approved, potent, and selective PI3Kα inhibitor. As the current standard-of-care in certain PIK3CA-mutated cancers, Alpelisib serves as the primary efficacy benchmark.

  • Taselisib (GDC-0032): A potent inhibitor of Class I PI3K isoforms with enhanced activity against PI3Kα, δ, and γ. Comparing Pyramorph to Taselisib will help elucidate the therapeutic consequences of a potentially more selective PI3Kα inhibition profile versus a broader inhibition spectrum.

  • Vehicle Control: The formulation excipient used to deliver the drugs. This group is essential for establishing the baseline tumor growth rate and ensuring that any observed anti-tumor effects are due to the active pharmaceutical ingredient (API) and not the delivery vehicle itself.

Hypothesized Signaling Pathway and Mechanism of Action

We hypothesize that Pyramorph selectively binds to the p110α catalytic subunit of the PI3Kα enzyme, blocking the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This action prevents the recruitment and activation of downstream effectors such as Akt and PDK1, ultimately leading to decreased proliferation and induction of apoptosis in PIK3CA-mutant cancer cells.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation PI3Ka->PIP2 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Pyramorph Pyramorph Pyramorph->PI3Ka Alpelisib Alpelisib Alpelisib->PI3Ka

Caption: Hypothesized mechanism of Pyramorph as a PI3Kα inhibitor.

In Vivo Validation Workflow: A Step-by-Step Guide

The following outlines a comprehensive workflow for a human tumor xenograft study in immunocompromised mice. This model is the industry standard for evaluating the in vivo efficacy of anti-cancer agents.

Workflow cluster_prep Phase 1: Preparation & Implantation cluster_main Phase 2: Treatment & Monitoring cluster_end Phase 3: Endpoint Analysis A1 Select PIK3CA-mutant cell line (e.g., MCF-7) A2 Expand cells and prepare inoculum A1->A2 A3 Implant cells subcutaneously in immunocompromised mice A2->A3 B1 Monitor tumor growth until average volume is 150-200 mm³ A3->B1 B2 Randomize mice into treatment groups (n=10/group) B1->B2 B3 Initiate daily dosing: - Vehicle - Pyramorph - Alpelisib - Taselisib B2->B3 B4 Measure tumor volume and body weight 2-3x weekly B3->B4 C1 Euthanize when tumors reach endpoint (e.g., 2000 mm³) or after 21-28 days B4->C1 C2 Collect terminal samples: - Tumors (for PD) - Blood (for PK) - Tissues (for tox) C1->C2 C3 Analyze Data: Efficacy, PK/PD, Tolerability C2->C3

Caption: Experimental workflow for in vivo efficacy validation.

Detailed Experimental Protocols

Protocol 1: Human Xenograft Model Establishment
  • Cell Culture: Culture MCF-7 cells (a human breast cancer cell line with an activating E545K PIK3CA mutation) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Animal Model: Use female athymic nude mice (NU/J strain), 8-10 weeks old. Allow a one-week acclimatization period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Harvest MCF-7 cells during the logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Begin caliper measurements approximately 7-10 days post-implantation. Tumor volume is calculated using the formula: (Length x Width²)/2.

Protocol 2: Dosing and Efficacy Assessment
  • Group Randomization: Once tumors reach an average volume of 150-200 mm³, randomize mice into four treatment groups (n=10 per group) ensuring that the mean tumor volume is similar across all groups.

    • Group 1: Vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)

    • Group 2: Pyramorph (dose to be determined by prior Maximum Tolerated Dose studies)

    • Group 3: Alpelisib (e.g., 25 mg/kg)

    • Group 4: Taselisib (e.g., 5 mg/kg)

  • Drug Administration: Administer all treatments once daily (QD) via oral gavage (PO) for 21 consecutive days.

  • Monitoring:

    • Measure tumor volumes and body weights three times per week.

    • Monitor animal health daily for clinical signs of toxicity (e.g., ruffled fur, lethargy, weight loss).

  • Endpoint Criteria: The primary efficacy endpoint is Tumor Growth Inhibition (TGI). Euthanize mice if tumors exceed 2000 mm³, become ulcerated, or if body weight loss exceeds 20%.

Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
  • PK Satellite Group: Include a satellite group of mice (n=3 per timepoint) for PK analysis.

    • After the 7th dose, collect blood samples via submandibular bleed at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood to plasma and analyze drug concentrations using LC-MS/MS.

  • PD Analysis:

    • At the end of the study (or at a dedicated 4-hour post-last dose timepoint), collect tumor tissues.

    • Prepare tumor lysates for Western blot analysis to measure the levels of phosphorylated Akt (p-Akt), a key downstream biomarker of PI3K pathway activity. A reduction in p-Akt levels relative to total Akt confirms target engagement.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables.

Table 1: Comparative Efficacy and Tolerability

Treatment GroupDose (mg/kg, PO, QD)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle -1850 ± 210-+2.5 ± 1.5
Pyramorph TBDHypothetical DataHypothetical DataHypothetical Data
Alpelisib 25450 ± 9575.7-5.0 ± 2.0
Taselisib 5620 ± 11066.5-8.5 ± 2.5

TGI (%) is calculated as: [1 - (Mean volume of treated group / Mean volume of vehicle group)] x 100.

Table 2: Key Pharmacokinetic Parameters

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)
Pyramorph TBDHypotheticalHypotheticalHypothetical
Alpelisib 251500212500
Taselisib 580014500

Table 3: Pharmacodynamic Target Modulation in Tumor Tissue

Treatment GroupDose (mg/kg)p-Akt / Total Akt Ratio (Normalized to Vehicle)Target Engagement (%)
Vehicle -1.000
Pyramorph TBDHypotheticalHypothetical
Alpelisib 250.1585
Taselisib 50.2575

Conclusion and Future Directions

This guide provides a robust framework for the initial in vivo validation of Pyramorph as a potential PI3Kα inhibitor. Successful execution of these studies will generate a comprehensive dataset comparing its efficacy, safety, and mechanism of action against clinically relevant benchmarks.

Positive results—demonstrating superior or comparable TGI to Alpelisib with a favorable safety profile (e.g., less hyperglycemia or weight loss)—would strongly support further preclinical development. Subsequent steps would include orthotopic and patient-derived xenograft (PDX) models to assess efficacy in a more clinically relevant tumor microenvironment, as well as formal IND-enabling toxicology studies. The self-validating nature of this experimental design, with its integrated PK/PD analysis, ensures that the resulting data are both interpretable and actionable for critical decision-making in the drug development pipeline.

References

  • Title: The PI3K/AKT/mTOR pathway in human cancer Source: Journal of Clinical Oncology URL: [Link]

  • Title: PI3K pathway inhibitors: the cornerstone of treatment for hormone receptor-positive, HER2-negative breast cancer Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Alpelisib for PIK3CA-Mutated, Hormone Receptor–Positive, Advanced Breast Cancer Source: New England Journal of Medicine URL: [Link]

  • Title: The PI3K Inhibitor Taselisib Overcomes Resistance to Trastuzumab in HER2-Positive Breast Cancer Source: Cancer Research URL: [Link]

  • Title: Phospho-Akt as a Surrogate Pharmacodynamic Endpoint for PI3K Inhibition in Human Cancer Xenograft Models Source: Clinical Cancer Research URL: [Link]

Validation

Benchmarking the Anti-Inflammatory Efficacy of Pyrazole Derivatives: A Comparative Guide

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac remain foundational in managing acute and chronic inflammation. However, their clinical utility is fundamentally limited by gastroi...

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Author: BenchChem Technical Support Team. Date: March 2026

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac remain foundational in managing acute and chronic inflammation. However, their clinical utility is fundamentally limited by gastrointestinal (GI) ulceration and renal toxicity—adverse effects driven by the non-selective inhibition of the cytoprotective cyclooxygenase-1 (COX-1) enzyme 1[1].

As a Senior Application Scientist evaluating next-generation therapeutics, I rely on the pyrazole scaffold as a privileged pharmacophore. By exploiting the structural nuances of the COX-2 active site, pyrazole derivatives (such as celecoxib and novel 1,5-diarylpyrazole hybrids) achieve high target selectivity. This guide provides a comprehensive benchmarking framework, comparing the mechanistic pathways, in vitro enzyme selectivity, and in vivo efficacy of pyrazole derivatives against traditional NSAIDs.

Mechanistic Grounding: The Causality of Selectivity

To benchmark pyrazole derivatives, we must first understand the structural causality behind their efficacy. The COX-1 and COX-2 enzymes are nearly identical in their catalytic domains, but COX-2 possesses a critical substitution: an isoleucine residue at position 523 is replaced by a smaller valine residue. This substitution opens a secondary, hydrophilic side pocket in the COX-2 enzyme2[2].

Standard NSAIDs are too small to exploit this pocket, leading to non-selective binding. Pyrazole derivatives are rationally designed with bulky, rigid functional groups (such as sulfonamide or methylsulfonyl moieties) that act as steric "keys." These groups anchor deep into the COX-2 side pocket, preventing arachidonic acid from entering the catalytic channel while leaving COX-1 uninhibited. Furthermore, cutting-edge pyrazole hybrids are now being engineered as dual COX-2/5-LOX inhibitors, shutting down both prostaglandin and leukotriene synthesis to prevent the "arachidonic acid shunt" that often causes bronchospasm3[3].

Pathway PL Membrane Phospholipids AA Arachidonic Acid PL->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX Pathway AA->LOX PG1 Cytoprotective PGs (GI Tract Maintenance) COX1->PG1 PG2 Pro-inflammatory PGs (PGE2, Edema, Pain) COX2->PG2 LT Leukotrienes (Bronchospasm) LOX->LT PYR Pyrazole Derivatives (e.g., Celecoxib, Hybrids) PYR->COX2 Selective Inhibition PYR->LOX Dual Inhibitors (Novel)

Mechanistic pathway showing selective COX-2 and dual 5-LOX inhibition by pyrazole derivatives.

In Vitro Benchmarking: COX-1/COX-2 Selectivity Profiling

To objectively benchmark a compound's anti-inflammatory potential without the confounding variables of in vivo pharmacokinetics, in vitro recombinant enzyme assays are the gold standard.

Causality behind the protocol: We utilize human recombinant enzymes rather than cell lysates because lysates contain variable basal levels of endogenous peroxidases that introduce noise. By using an isolated enzyme system, we create a self-validating loop where the only variable is the inhibitor's affinity. Furthermore, pyrazole derivatives are time-dependent, slow-binding inhibitors. Pre-incubation is strictly required to allow the bulky functional groups to navigate and lock into the COX-2 side pocket before the substrate floods the system.

Step-by-Step Protocol: Colorimetric COX Inhibitor Screening
  • Reagent Preparation: Prepare the reaction buffer (Tris-HCl, pH 8.0), heme cofactor, and human recombinant COX-1 and COX-2 enzymes in separate 96-well plates.

  • Inhibitor Incubation: Introduce the pyrazole derivative (or reference drugs like diclofenac/celecoxib) at varying concentrations (0.01 μM to 100 μM). Incubate at 37°C for exactly 10 minutes.

  • Reaction Initiation: Add arachidonic acid to all wells to initiate prostaglandin synthesis.

  • Termination & Quantification: Stop the reaction after 2 minutes using stannous chloride. Quantify the primary product (Prostaglandin G2, reduced to PGE2) using an Enzyme Immunoassay (EIA)3[3].

  • Validation: Calculate the half-maximal inhibitory concentration (IC50) for both enzymes. The Selectivity Index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).

In Vivo Efficacy Benchmarking: Carrageenan-Induced Paw Edema

While in vitro data confirms target engagement, in vivo models validate systemic bioavailability and functional efficacy.

Causality behind the protocol: We utilize the carrageenan-induced rat paw edema model because it produces a highly reproducible biphasic inflammatory response. The initial phase (0–1 hour) is driven by histamine and serotonin, which NSAIDs cannot block. However, the critical second phase (1–5 hours) is heavily dependent on the induction of COX-2 and subsequent PGE2 synthesis4[4]. By measuring displacement volume at the 3-hour mark, we isolate the specific pharmacodynamic effect of the pyrazole derivative on COX-2. Including an untreated control and a reference NSAID creates a self-validating system, ensuring the inflammatory induction was successful and the plethysmometer calibration is accurate.

Step-by-Step Protocol:
  • Acclimation & Dosing: Fast male Wistar rats overnight. Administer the test pyrazole derivative, reference NSAID (e.g., diclofenac 10 mg/kg), or vehicle orally (p.o.).

  • Induction: 30 to 60 minutes post-dosing, inject 100 μL of a 1% λ-carrageenan suspension into the subplantar tissue of the right hind paw.

  • Measurement: Use a hydroplethysmometer to measure paw volume at baseline ( V0​ ) and at 1, 2, 3, 4, and 5 hours post-injection ( Vt​ ).

  • Analysis: Calculate % Edema Inhibition = (Vt​−V0​)control​(Vt​−V0​)control​−(Vt​−V0​)treated​​×100 .

Workflow Acclimation Animal Acclimation & Fasting Dosing Administer Compound (Pyrazole / NSAID) Acclimation->Dosing Induction Intraplantar Injection (1% Carrageenan) Dosing->Induction Measurement Plethysmometer Measurement (1-5 hrs) Induction->Measurement Analysis Calculate % Edema Inhibition Measurement->Analysis

Step-by-step workflow for the carrageenan-induced rat paw edema benchmarking model.

Comparative Data Analysis

Synthesizing recent pharmacological benchmarking data, pyrazole derivatives consistently outperform non-selective NSAIDs in target specificity while matching or exceeding their gross anti-inflammatory output.

Table 1: In Vitro COX Selectivity Benchmarks

A higher Selectivity Index (SI) indicates a safer GI profile.

Compound ClassDrug / DerivativeIC50 COX-1 (μM)IC50 COX-2 (μM)Selectivity Index (SI)
Non-Selective NSAID Ibuprofen~12.5~14.8~0.8
Non-Selective NSAID Diclofenac~1.5~0.8~1.9
Pyrazole (Standard) Celecoxib>100.0~1.5>66.0
Novel Pyrazole Hybrids Compound 5u / 8b>100.00.04 - 1.7972.0 - 316.0

(Data synthesized from standardized EIA screening assays2[2] and3[3])

Table 2: In Vivo Edema Inhibition (Carrageenan Model at 3 Hours)

Measures the functional suppression of the PGE2-driven inflammatory phase.

Treatment GroupDose (mg/kg)Mean Edema Inhibition (%)Ulcerogenic Risk
Ibuprofen 5051 - 55%High
Diclofenac 1057 - 60%High
Celecoxib 10 - 5060 - 70%Low
Novel Pyrazole Chalcones 10 - 5067 - 80%Minimal / None

(Data synthesized from in vivo plethysmometer measurements 5[5])

Conclusion

Pyrazole derivatives represent a significant evolutionary step over traditional NSAIDs. Through rational drug design, they exploit the COX-2 active site to deliver potent anti-inflammatory action without the debilitating GI side effects associated with COX-1 inhibition. As demonstrated by both in vitro enzyme assays and in vivo carrageenan models, novel pyrazole hybrids not only benchmark competitively against established drugs like diclofenac and celecoxib but frequently surpass them in both selectivity and gross edema inhibition.

References

  • Source: PMC (nih.gov)
  • Source: PubMed (nih.gov)
  • Source: Current Protocols in Pharmacology (doi.org)
  • Title: Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors Source: Taylor & Francis URL
  • Title: Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents Source: WHO / SciSpace URL

Sources

Comparative

comparative docking studies of pyrazole analogs

Comparative Molecular Docking of Pyrazole Analogs: A Technical Guide to Benchmarking Kinase Inhibitors Executive Summary & Mechanistic Rationale As application scientists, we recognize that molecular docking is not merel...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Molecular Docking of Pyrazole Analogs: A Technical Guide to Benchmarking Kinase Inhibitors

Executive Summary & Mechanistic Rationale

As application scientists, we recognize that molecular docking is not merely about generating poses; it is about establishing a self-validating computational pipeline that accurately predicts in vitro efficacy. The pyrazole ring serves as a privileged heterocyclic scaffold in modern drug discovery, particularly for designing kinase inhibitors. Its two adjacent nitrogen atoms act as potent hydrogen bond donors and acceptors, enabling tight, highly specific interactions within the ATP-binding pockets of critical oncology targets like the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2)[1][2].

This guide objectively compares the in silico performance of novel pyrazole derivatives against established clinical standards (e.g., Erlotinib, Celecoxib), providing a robust, E-E-A-T-aligned framework for researchers conducting comparative molecular docking studies.

In Silico Benchmarking: Pyrazole Analogs vs. Clinical Standards

Dual COX-2/EGFR Inhibition: Pyrazole-ar-turmerone Hybrids vs. Celecoxib

Targeting inflammation-driven colorectal cancers requires sophisticated dual-action inhibitors. A recent1 synthesized pyrazole–ar-turmerone hybrids and benchmarked them against Celecoxib[1].

  • Causality in Experimental Choice: Celecoxib was selected as the baseline because it is a highly selective, FDA-approved COX-2 inhibitor. Comparing novel hybrids against this standard validates whether the addition of the pyrazole moiety genuinely improves target affinity.

  • Results: Docking simulations revealed that pyrazole incorporation significantly enhanced binding. The pyrazole hybrids (Compounds 1 and 2) achieved binding energies of −12.5 and −12.0 kcal/mol, respectively, outperforming Celecoxib (−10.9 kcal/mol)[1]. This enhanced affinity is driven by deep penetration into the hydrophobic pocket and robust H-bonding with Gln192 and Phe518[1].

Mutant vs. Wild-Type Selectivity: Nitro-pyrazole Derivatives vs. Erlotinib

A hallmark of targeted cancer therapy is the ability to spare wild-type proteins to minimize systemic toxicity. A2 utilized AutoDock Vina to evaluate twenty-four pyrazole derivatives against both mutant (PDB: 4HJO) and wild-type (PDB: 1XKK) EGFR[2].

  • Causality in Experimental Choice: Evaluating ligands against both mutant and wild-type crystal structures establishes a computational therapeutic index, ensuring the compound selectively targets the oncogenic driver.

  • Results: Derivatives featuring an ortho-nitrophenyl hydrazine moiety exhibited superior binding to the mutant EGFR (−10.9 to −10.6 kcal/mol) compared to the wild-type (−10.3 to −10.1 kcal/mol)[2]. Key interactions included conventional hydrogen bonds with the critical hinge region residues Met769 and Thr766[2]. This aligns with 3 where fused pyrazole derivatives form essential H-bonds with Met769 (bond length 1.93 Å)[3].

Quantitative Affinity Landscape

The following table synthesizes the quantitative docking data, comparing the binding free energies (ΔG) and key mechanistic interactions of pyrazole analogs against their respective benchmark drugs.

Compound ClassTarget (PDB ID)Binding Energy (ΔG)Key Interacting ResiduesBenchmark Drug (ΔG)
Pyrazole-ar-turmerone (Cmpd 1) COX-2-12.5 kcal/molGln192, Phe518Celecoxib (-10.9 kcal/mol)
Nitro-pyrazole (F4) Mutant EGFR (4HJO)-10.9 kcal/molMet769, Thr766Erlotinib (Not Specified)
Nitro-pyrazole (F4) WT EGFR (1XKK)-10.3 kcal/molMet769Erlotinib (Not Specified)
Dihydropyrano-pyrazole (Cmpd 9) EGFRNot SpecifiedMet769 (1.93 Å), Leu694Erlotinib (Not Specified)

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, comparative docking studies must follow a strict, self-validating methodology. Below is the standardized workflow for benchmarking pyrazole analogs using software like MOE or AutoDock Vina[2][4].

Step 1: Protein Preparation (The Foundation of Trust)

  • Action: Retrieve high-resolution crystal structures (e.g., PDB 4HJO for mutant EGFR, 1XKK for wild-type)[2]. Remove non-essential water molecules, add polar hydrogens, and perform energy minimization using a standard force field (e.g., MMFF94)[3][4].

  • Causality: Raw PDB files lack hydrogen atoms and often contain crystallization artifacts. Adding polar hydrogens ensures the accurate calculation of electrostatic interactions, while energy minimization resolves steric clashes that could artificially repel the ligand.

Step 2: Ligand Library Preparation

  • Action: Sketch the pyrazole analogs and reference drugs. Ionize them to physiological pH (7.4) and generate their most stable 3D conformers[3][4].

  • Causality: Ligands must be in their lowest energy state prior to docking. Skipping this step forces the docking algorithm to evaluate artificially high-energy binding poses, leading to inaccurate ΔG scores.

Step 3: Grid Generation and Active Site Mapping

  • Action: Define the search space (Grid Box) centered precisely around the co-crystallized native ligand (e.g., the ATP-binding pocket near Met769)[2][3].

  • Causality: Restricting the docking space to the validated active site reduces false-positive allosteric binding and significantly lowers computational overhead, ensuring an objective comparison between the novel analog and the standard drug.

Step 4: Docking Execution and Comparative Scoring

  • Action: Execute the docking protocol using empirical scoring functions (e.g., London dG scoring)[4].

  • Causality: The scoring function estimates the free energy of binding (ΔG). A lower (more negative) ΔG indicates a thermodynamically favorable interaction[1]. By running the benchmark drug (e.g., Erlotinib) through the exact same grid and parameters, the system self-validates the relative potency of the pyrazole analog.

Workflow Visualization

ComparativeDocking cluster_prep Phase 1: System Preparation Protein Protein Preparation (e.g., PDB 4HJO / 1XKK) Add H+, Minimize Energy Grid Active Site Mapping Center Grid on Native Ligand (e.g., Met769 pocket) Protein->Grid Ligand Ligand Library (Pyrazole Analogs & Stds) Generate 3D Conformers Docking Molecular Docking Execution (AutoDock Vina / MOE) Ligand->Docking Grid->Docking Analysis Comparative Evaluation Analyze ΔG & Pose Interactions Docking->Analysis

Computational workflow for comparative molecular docking of pyrazole analogs.

Sources

Safety & Regulatory Compliance

Safety

3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine proper disposal procedures

In modern drug development, heterocyclic compounds like 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine (CAS: 1461707-79-8) are highly valued for their structural properties in medicinal chemistry. However, the exact...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, heterocyclic compounds like 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine (CAS: 1461707-79-8) are highly valued for their structural properties in medicinal chemistry. However, the exact structural features that make them pharmacologically active—specifically the nitrogen-rich pyrazole and morpholine rings—also dictate strict logistical and safety requirements for their disposal.

This guide provides researchers, scientists, and laboratory managers with a definitive, self-validating protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and protecting laboratory personnel.

The Chemistry of Disposal: Causality & Hazard Profiling

To design an effective disposal strategy, we must first understand the causality behind the compound's hazard profile. The molecule ( C15​H19​N3​O ) contains three nitrogen atoms.

  • The Combustion Challenge (NOx Generation): When subjected to thermal degradation, nitrogen-rich heterocycles do not simply combust into CO2​ and H2​O . They generate significant quantities of highly toxic Nitrogen Oxides (NOx)[1]. Consequently, disposal via standard municipal waste or basic incineration is environmentally hazardous. It requires a chemical incinerator equipped with an afterburner and a flue gas scrubber[1][2].

  • Biological & Exposure Activity: Classified under GHS as Acute Tox. 4 and STOT SE 3, the compound presents immediate risks via oral, dermal, and inhalation routes, with specific potential for central nervous system (CNS) effects and respiratory irritation[3].

  • Solvent Permeability Risks: In drug discovery workflows, this compound is most frequently handled as a solute in Dimethyl Sulfoxide (DMSO) for high-throughput screening (HTS). DMSO is a potent penetration enhancer; therefore, liquid waste containing this compound poses a significantly higher dermal toxicity risk than the dry powder itself.

Waste Segregation Rules & Chemical Incompatibilities

Self-Validating Rule: Never mix waste streams without verifying chemical compatibility at the functional-group level.

  • Oxidizer Incompatibility: The electron-rich morpholine nitrogen is susceptible to rapid, potentially exothermic oxidation. Keep all waste streams containing this compound strictly segregated from strong oxidizing agents (e.g., peroxides, permanganates, nitric acid)[2][4].

  • Nitrosamine Risk: Avoid mixing morpholine-derivative waste with nitrites or nitrous acid. Although this compound features a substituted tertiary-like morpholine, trace secondary amine impurities can react with nitrating agents to form highly carcinogenic nitrosamines—a critical compliance metric in pharmaceutical waste management.

Operational Disposal Protocols

Protocol A: Solid Waste & Consumables

(Applies to unused powder, contaminated weighing boats, pipette tips, and PPE).

  • Containment: Place all solid waste inside a chemically resistant, sealable bag (e.g., 4-mil polyethylene).

  • Secondary Packaging: Place the sealed bag into a rigid, puncture-resistant hazardous waste container with a secure lid.

  • Labeling: Label explicitly as "Hazardous Solid Waste: Contains Pyrazole/Morpholine Derivatives (Toxic/Irritant)."

  • Final Disposition: Transfer to a licensed chemical waste disposal facility. The waste manifest must explicitly state: For high-temperature incineration in a facility equipped with an afterburner and flue gas scrubber[1][5].

Protocol B: Liquid Waste Management (Assay Solutions)

(Applies to compound dissolved in DMSO, Methanol, or Dichloromethane).

  • Stream Identification: Determine if the primary solvent is halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., DMSO, MeOH). The compound itself contains no halogens, so its presence does not automatically trigger the halogenated waste stream.

  • Collection: Pour waste into designated, chemically compatible carboys (HDPE or PTFE). Crucial: Do not use standard PET bottles, as solvents like DCM or high-concentration DMSO will degrade them.

  • Ventilation: Ensure the waste carboy is fitted with a vented cap to prevent pressure buildup from solvent off-gassing.

  • Labeling: Update the hazardous waste tag immediately upon addition. Include the exact solvent composition and list 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine as a trace toxic solute.

Protocol C: Immediate Spill Response & Decontamination
  • Evacuation & PPE: Evacuate the immediate area. Responders must don chemical-resistant gloves (Nitrile, minimum 5 mil), safety goggles, and an N95 or P100 particulate respirator to prevent inhalation of STOT SE 3-classified dust[1][3].

  • Containment (Solid): Do NOT dry sweep, as this aerosolizes the active pharmaceutical ingredient (API)[1]. Gently cover the spill with damp paper towels or a commercial dust-suppressant powder.

  • Containment (Liquid): Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or dry sand[6][7].

  • Collection: Use non-sparking tools to scoop the absorbed material into a hazardous waste bucket[7]. Seal and label as described in Protocol A.

  • Decontamination: Wash the affected surface with a mixture of water and a mild detergent, followed by a wipe-down with 70% ethanol or isopropanol to ensure complete removal of organic residues.

Quantitative Data & Safety Summaries

Table 1: Physicochemical & Hazard Profile Summary | Property / Hazard | Classification / Data | Operational Implication | | :--- | :--- | :--- | | CAS Number | 1461707-79-8[3] | Use for exact tracking on waste manifests. | | Acute Toxicity | Category 4 (Oral, Dermal, Inhalation)[3] | Mandates strict PPE; no sink or standard trash disposal. | | Skin/Eye Irritation | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[3] | Requires chemical splash goggles and nitrile gloves. | | Target Organ Toxicity | STOT SE 3 (H336)[3] | Requires handling powders strictly inside a fume hood. | | Combustion Byproducts | COx​ , NOx​ [1] | Incinerator must utilize a flue gas scrubber. |

Table 2: Liquid Waste Segregation Matrix

Primary Solvent Waste Stream Category Container Material Max Fill Level
DMSO / Methanol Non-Halogenated Organic HDPE / Glass 80% (Allow for expansion)
Dichloromethane (DCM) Halogenated Organic Glass / PTFE 80% (Vented cap required)

| Aqueous Buffers | Aqueous Waste (Trace Organics) | HDPE | 90% |

Disposal Decision Workflow

DisposalWorkflow Start Waste Containing 3-(3,5-Dimethyl-1-phenyl- 1H-pyrazol-4-yl)morpholine IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste (Powder, Vials, PPE) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Assay Solutions, Extracts) IsSolid->LiquidWaste Liquid PackSolid Double-bag in Sealable Bio/Chem Bag SolidWaste->PackSolid HalogenCheck Contains Halogenated Solvents? (e.g., DCM) LiquidWaste->HalogenCheck Warning DO NOT MIX WITH: Strong Oxidizers or Nitrites LiquidWaste->Warning NonHalo Non-Halogenated Waste Stream HalogenCheck->NonHalo No Halo Halogenated Waste Stream HalogenCheck->Halo Yes PackLiquid Store in HDPE/Glass Vent-capped Carboy NonHalo->PackLiquid Halo->PackLiquid Incinerator High-Temp Incineration (Must have NOx Scrubber) PackSolid->Incinerator PackLiquid->Incinerator

Decision tree for the segregation and disposal of pyrazole-morpholine derivative waste.

References

  • NextSDS Database. "3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine — Chemical Substance Information." NextSDS. Available at:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - N-(2-Hydroxyethyl)Morpholine." Cole-Parmer. Available at:[Link]

  • MSDS Digital. "Material Safety Data Sheet - Morpholine Bottoms." MSDS Digital. Available at: [Link]

  • Capot Chemical. "MSDS of 1H-Pyrazole-3,4-dicarboxylic acid." Capot Chemical. Available at:[Link]

  • Pennsylvania Department of Environmental Protection. "Safety Data Sheet A-5-19 (Morpholine blend)." PA DEP. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance mandates, but as a rigorous, self-validating scientific system. When handling complex heterocyclic compounds like 3-(3,5-Di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance mandates, but as a rigorous, self-validating scientific system. When handling complex heterocyclic compounds like 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine (CAS: 1461707-79-8) , we must design our protective strategies around the molecule's specific physicochemical properties.

The presence of both a lipophilic pyrazole core and a morpholine ring suggests a high degree of membrane permeability. This structural reality dictates that our Personal Protective Equipment (PPE) and operational workflows must be engineered to absolutely prevent dermal absorption and inhalation of aerosolized particulates.

Here is the comprehensive, causality-driven safety and logistical guide for handling this compound.

Chemical Hazard Profile & Causality

Before donning any equipment, we must understand why the equipment is necessary. According to the 1[1], this compound presents multiple acute hazards. We translate these hazard codes into operational logic to build our defense architecture.

Table 1: Hazard Classifications and Operational Causality

GHS Hazard CodeToxicological ClassificationCausality & Operational Implication
H302 + H312 + H332 Acute Toxicity (Oral, Dermal, Inhalation)High lipophilicity facilitates rapid transdermal and mucosal absorption. Mandates strict barrier PPE and high-velocity engineering controls.
H315 Skin IrritationDirect contact disrupts the stratum corneum, accelerating systemic entry. Necessitates a double-gloving strategy.
H319 Eye Irritation (2A)High risk of corneal damage upon exposure. Requires tight-fitting, ANSI-certified splash goggles over standard safety glasses.
H336 STOT SE 3 (Drowsiness/Dizziness)Acts as a central nervous system (CNS) depressant via inhalation. Work must never be performed outside a certified chemical fume hood.

Personal Protective Equipment (PPE) Architecture

Under the 2[2], employers must assess workplace hazards and select PPE that provides an impenetrable barrier. We do not assume PPE works; we validate it before every use.

Table 2: PPE Specifications and Self-Validation Mechanisms

Equipment CategoryTechnical SpecificationSelf-Validation Mechanism
Hand Protection Nitrile (Minimum 5 mil thickness), Double-glovedAir-Inflation Test: Trap air in the glove and squeeze to check for micro-tears before donning.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesSeal Check: Ensure the rubber gasket maintains continuous contact with facial contours; verify anti-fog integrity.
Body Protection Flame-resistant, fluid-resistant, knee-length lab coatCuff Integration: Pull the outer nitrile glove over the lab coat cuff to create an unbroken barrier.
Respiratory N95 or P100 (Only if engineering controls fail)Pressure Check: Perform positive and negative user seal checks prior to entry into the hazard zone.

Self-Validating Operational Workflow

Handling active pharmaceutical ingredients (APIs) or bioactive intermediates requires a methodology where each step verifies the success of the previous one.

Step 1: Environmental Control Validation

Causality: Heterocyclic powders can easily aerosolize due to static charge. A fume hood is your primary defense against H332 and H336 hazards.

  • Check the fume hood's magnehelic gauge. The pressure differential must indicate a face velocity between 80 and 120 feet per minute (fpm) .

  • Validation: If the gauge reads below 80 fpm, the hood cannot capture heavy vapors. If it reads above 120 fpm, turbulent eddies will form, pulling the chemical dust back into your breathing zone. Halt work if outside this range.

Step 2: PPE Donning & Integrity Verification

Causality: A single breach in the PPE matrix compromises the entire system.

  • Don the inner layer of 5-mil nitrile gloves.

  • Put on the fluid-resistant lab coat, ensuring it is fully buttoned/snapped to the neck.

  • Don ANSI Z87.1 splash goggles[3].

  • Don the outer layer of nitrile gloves, pulling the cuffs tightly over the sleeves of the lab coat.

Step 3: Material Handling & Transfer

Causality: Static electricity is the enemy of powder handling. It causes repulsion, leading to airborne particulates.

  • Place the sealed chemical container inside the fume hood, at least 6 inches behind the sash to ensure optimal aerodynamic capture.

  • Utilize an anti-static weighing boat and a grounded micro-spatula.

  • Open the container slowly. Minimize the vertical drop distance between the spatula and the weighing boat to prevent dust plumes.

  • Validation: Observe the powder behavior. If the powder clings aggressively to the spatula (static buildup), use an anti-static ionizer gun before proceeding.

Step 4: Decontamination & Doffing

Causality: Most laboratory exposures occur during the doffing process when contaminated PPE touches unprotected skin.

  • Seal the primary chemical container tightly.

  • Wipe down the exterior of the container and the analytical balance with a compatible solvent (e.g., 70% isopropanol) using a lint-free wipe.

  • Doff the outer gloves while your hands are still inside the fume hood, rolling them inside-out to trap any chemical residue. Dispose of them in the solid hazardous waste bin.

Hazardous Waste Disposal & Logistics Plan

Disposal of 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine must strictly adhere to the 4[4], which govern hazardous waste in academic and research laboratories.

  • Satellite Accumulation Area (SAA) Management: Waste must be accumulated at or near the point of generation (inside the fume hood). According to 5[5], containers must be segregated by hazard class and kept strictly closed at all times unless actively adding waste.

  • The 72-Hour / 12-Month Rule: Under EPA Subpart K, once a waste container reaches its maximum volume (55 gallons of standard waste or 1 quart of acute hazardous waste), it must be removed to a central accumulation area within 72 hours . Furthermore, all hazardous waste must be removed from the laboratory every 12 months , regardless of volume[4].

  • Labeling Integrity: Waste containers must be clearly labeled with "HAZARDOUS WASTE," the specific chemical name (no abbreviations), and the hazard class (Toxic/Irritant) the moment the first drop of waste is added[5].

Visual Workflow: Handling & Logistics

G Storage 1. Chemical Storage (CAS: 1461707-79-8) PPE 2. PPE Validation (OSHA 29 CFR 1910.132) Storage->PPE Initiate Protocol Hood 3. Engineering Control (Fume Hood Setup) PPE->Hood PPE Verified Handle 4. Operational Handling (Anti-Static Transfer) Hood->Handle Airflow Confirmed Waste 5. Waste Segregation (Satellite Accumulation) Handle->Waste Operation Complete Disposal 6. EPA RCRA Disposal (Subpart K Compliance) Waste->Disposal 72h / 12mo Limit

Workflow for handling and disposing of CAS 1461707-79-8 under OSHA and EPA regulations.

References

  • Laboratory Safety Guidance - OSHA (29 CFR 1910.132 & 1910.133) . Occupational Safety and Health Administration.[Link]

  • Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, NC State University.[Link]

  • 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine SDS & Hazard Data . NextSDS Chemical Database.[Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Environmental Health & Safety. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K) . United States Environmental Protection Agency (EPA). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine
Reactant of Route 2
3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine
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